Acotiamide D6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C21H30N4O5S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3 |
InChI 键 |
TWHZNAUBXFZMCA-SCPKHUGHSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H] |
规范 SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C |
产品来源 |
United States |
Foundational & Exploratory
The Gold Standard in Bioanalysis: Acotiamide D6 as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Acotiamide (B1238670) D6 when utilized as an internal standard in the quantitative bioanalysis of the gastroprokinetic agent, acotiamide. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods.
Introduction: The Critical Role of Internal Standards in Quantitative Mass Spectrometry
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis. Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.[1]
Acotiamide D6 is the deuterated form of acotiamide, a novel therapeutic agent for functional dyspepsia. Its application as an internal standard in pharmacokinetic and bioequivalence studies of acotiamide is pivotal for generating reliable and reproducible data.
Acotiamide: Mechanism of Action
Acotiamide is a gastroprokinetic agent that enhances gastric motility and accommodation.[2] Its primary mechanism of action involves the enhancement of acetylcholine (B1216132) (ACh) availability at the neuromuscular junctions within the gastrointestinal tract.[3] This is achieved through a dual action:
-
Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the AChE enzyme, which is responsible for the breakdown of ACh. This leads to an increased concentration of ACh in the synaptic cleft.[3][4]
-
Muscarinic Receptor Antagonism: It acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on cholinergic nerve terminals. This action blocks the negative feedback loop that would otherwise decrease ACh release, further enhancing cholinergic activity.
The increased availability of ACh stimulates smooth muscle contractions, thereby improving gastric emptying and alleviating symptoms of functional dyspepsia such as postprandial fullness and early satiation.
This compound as an Internal Standard: The Underlying Principles
The use of this compound as an internal standard leverages the principles of isotope dilution mass spectrometry. By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased by six atomic mass units. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both acotiamide and this compound.
The key advantages of using this compound are:
-
Co-elution with Analyte: Due to their nearly identical physicochemical properties, acotiamide and this compound exhibit the same chromatographic retention time. This is a critical characteristic for an ideal internal standard as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer source.
-
Similar Extraction Recovery: During sample preparation from biological matrices such as plasma, this compound will have the same extraction efficiency as the unlabeled acotiamide.
-
Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which remains constant even with such variations, leading to high precision and accuracy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from published LC-MS/MS methods that have employed this compound as an internal standard for the determination of acotiamide in biological matrices.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 |
| Analyte | Acotiamide | Acotiamide |
| Internal Standard | Acotiamide-d6 | Acotiamide-d6 |
| Biological Matrix | Human Plasma | Human Plasma |
| Chromatographic Column | Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm) | Not Specified |
| Mobile Phase | A: MethanolB: 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid | Not Specified |
| Flow Rate | 400 μL/min | Not Specified |
| Retention Time (Acotiamide) | 1.78 min | 1.78 min |
| Retention Time (Acotiamide-d6) | 1.79 min | 1.79 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor → Product Ion (m/z) (Acotiamide) | 451.200 → 271.200 | Not Specified |
| Precursor → Product Ion (m/z) (Acotiamide-d6) | Not Specified | Not Specified |
| Total Run Time | 4.0 min | 4.0 min |
Reference for Method 1:
Table 2: Method Validation Parameters
| Parameter | Method 1 |
| Linearity Range | 0.500 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.9987 |
| Extraction Recovery | > 108.43% |
| Intra-day Precision (%RSD) | < 5.80% |
| Inter-day Precision (%RSD) | < 5.80% |
| Intra-day Accuracy (%) | 92.7 - 103.0% |
| Inter-day Accuracy (%) | 92.7 - 103.0% |
Reference for Method 1:
Detailed Experimental Protocols
The following is a representative experimental protocol for the quantification of acotiamide in human plasma using this compound as an internal standard, based on published literature.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex the sample briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm)
-
Mobile Phase: A binary gradient of Methanol (A) and 10 mM Ammonium acetate with 0.1% Formic acid (B).
-
Flow Rate: 400 μL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acotiamide: m/z 451.2 → 271.2
-
This compound: (Specific transition to be determined based on deuteration pattern)
-
-
Visualizations
Signaling Pathway of Acotiamide
Caption: Signaling pathway of acotiamide in the enteric nervous system.
Experimental Workflow for Bioanalysis
Caption: Experimental workflow for the bioanalysis of acotiamide using this compound.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of acotiamide. Its properties as a deuterated analog ensure that it accurately mimics the behavior of the analyte throughout the analytical process, from sample extraction to detection. This allows for the effective correction of analytical variability, leading to highly accurate and precise pharmacokinetic data. The methodologies and data presented in this guide underscore the critical role of this compound in supporting the clinical development and therapeutic drug monitoring of acotiamide.
References
An In-depth Technical Guide to the Synthesis and Characterization of Acotiamide D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acotiamide D6, a deuterated analog of the gastroprokinetic agent Acotiamide. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled compound.
Introduction
Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia, specifically for symptoms of postprandial fullness, upper abdominal bloating, and early satiation. It enhances gastric motility and accommodation primarily through the inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1 and M2 autoreceptors, leading to increased acetylcholine (B1216132) (ACh) concentrations in the gastric wall.
This compound, in which six hydrogen atoms on the two isopropyl groups of the N,N-diisopropylethylenediamine moiety are replaced with deuterium (B1214612), is a valuable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods allows for precise and accurate quantification of Acotiamide in biological matrices.
Synthesis of this compound
The synthesis of this compound follows a similar pathway to that of unlabeled Acotiamide, with the key difference being the use of a deuterated starting material. The synthetic route involves the preparation of a key intermediate, N,N-diisopropyl-d6-ethylenediamine, which is then coupled with a protected 2-hydroxy-4,5-dimethoxybenzoylthiazole derivative.
Synthetic Workflow
The overall synthetic workflow for this compound can be visualized as a multi-step process, starting from commercially available materials.
Experimental Protocols
Step 1: Synthesis of N,N-diisopropyl-d6-ethylenediamine
A plausible route to the deuterated intermediate involves the reductive amination of acetone-d6 with isopropylamine to form diisopropylamine-d6, followed by reaction with a suitable two-carbon electrophile and subsequent reduction. A general procedure based on known methods for the synthesis of the non-deuterated analog is provided below.
-
Preparation of Diisopropylamine-d6: To a solution of isopropylamine in a suitable solvent (e.g., methanol), add acetone-d6. The mixture is stirred, and a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) is added portion-wise while maintaining the temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting diisopropylamine-d6 is purified by distillation.
-
Synthesis of N,N-diisopropyl-d6-ethylenediamine: Diisopropylamine-d6 is reacted with 2-chloro-N-isopropylethylamine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) at an elevated temperature. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield N,N-diisopropyl-d6-ethylenediamine.
Step 2: Synthesis of this compound Hydrochloride
The synthesis of Acotiamide itself has been described in various patents. The following is a generalized protocol adaptable for the synthesis of the D6 analog.
-
Protection of 2-hydroxy-4,5-dimethoxybenzoic acid: The hydroxyl group of 2-hydroxy-4,5-dimethoxybenzoic acid is protected using a suitable protecting group (e.g., tert-butyloxycarbonyl).
-
Amidation with 2-aminothiazole-4-carboxylate: The protected acid is activated (e.g., by conversion to its acid chloride with thionyl chloride) and then reacted with a 2-aminothiazole-4-carboxylate ester in the presence of a base.
-
Amide coupling with N,N-diisopropyl-d6-ethylenediamine: The resulting thiazole intermediate is then coupled with N,N-diisopropyl-d6-ethylenediamine. This is typically achieved by heating the two reactants in a high-boiling solvent such as N,N-dimethylacetamide.
-
Deprotection and Salification: The protecting group on the phenolic hydroxyl is removed under acidic conditions (e.g., using hydrochloric acid in methanol). This step also facilitates the formation of the hydrochloride salt of this compound. The final product is then purified by recrystallization.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Aromatic Ring | ||
| H-3 | ~6.90 (s) | ~110.0 |
| H-6 | ~7.50 (s) | ~115.0 |
| C-1 | - | ~145.0 |
| C-2 (C-OH) | - | ~150.0 |
| C-4 (C-OCH₃) | - | ~148.0 |
| C-5 (C-OCH₃) | - | ~142.0 |
| Thiazole Ring | ||
| H-5' | ~7.90 (s) | ~120.0 |
| C-2' | - | ~160.0 |
| C-4' | - | ~145.0 |
| Side Chain | ||
| -NH- (amide) | ~8.75 (t, J=~6.0) | - |
| -CH₂- (amide adjacent) | ~3.60 (m) | ~40.0 |
| -CH₂- (amine adjacent) | ~3.20 (m) | ~50.0 |
| -CH- (isopropyl) | Absent (deuterated) | ~55.0 (septet, J(C-D) ≈ 21 Hz) |
| -CH₃ (isopropyl) | Absent (deuterated) | ~18.0 (multiplet) |
| Other | ||
| -OCH₃ (C-4) | ~3.78 (s) | ~56.0 |
| -OCH₃ (C-5) | ~3.83 (s) | ~56.5 |
| -NH- (thiazole) | ~12.10 (br s) | - |
| -OH (phenolic) | ~11.80 (s) | - |
Note: The predicted chemical shifts are based on the known spectrum of Acotiamide and the expected effects of deuteration. The multiplicity of the deuterated carbons will appear as multiplets due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic purity.
Table 2: Mass Spectrometry Data for Acotiamide and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Acotiamide | ESI+ | 451.2 | 271.2 |
| This compound | ESI+ | 457.2 | 271.2 |
The mass shift of +6 Da for the precursor ion of this compound compared to Acotiamide confirms the incorporation of six deuterium atoms. The product ion at m/z 271.2, which corresponds to the fragment containing the benzoylthiazole moiety, remains unchanged, confirming that the deuterium labels are located on the diisopropylethylenediamine portion of the molecule.
High-Performance Liquid Chromatography (HPLC)
An RP-HPLC method can be used to determine the chemical purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
Table 3: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Retention Time | ~4-6 min (dependent on exact conditions) |
Mechanism of Action of Acotiamide
Understanding the mechanism of action of Acotiamide is essential for its application in pharmacological research. The prokinetic effects of Acotiamide are mediated through its influence on the cholinergic system in the upper gastrointestinal tract.
As illustrated, Acotiamide exerts its effects through a dual mechanism:
-
Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, Acotiamide prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its local concentration and duration of action.
-
Antagonism of Muscarinic M1 and M2 Autoreceptors: These presynaptic autoreceptors normally provide negative feedback to inhibit further acetylcholine release. By blocking these receptors, Acotiamide disinhibits the cholinergic neurons, leading to enhanced acetylcholine release.
The resulting increase in acetylcholine levels stimulates postsynaptic muscarinic M3 receptors on gastric smooth muscle cells, leading to improved gastric motility and accommodation, which alleviates the symptoms of functional dyspepsia.
Conclusion
This compound is an essential tool for the preclinical and clinical development of Acotiamide. This guide has provided a detailed overview of its synthesis, characterization, and the underlying mechanism of action of the parent drug. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic analysis. The synthesis of this compound is achievable through established chemical transformations, and its characterization relies on standard analytical techniques. The use of this compound as an internal standard will continue to be critical for the reliable quantification of Acotiamide in biological samples, supporting further research into its therapeutic applications.
The Role of Acotiamide D6 in Advancing Drug Metabolism and Pharmacokinetics (DMPK) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Acotiamide (B1238670) D6 as a stable isotope-labeled internal standard in the robust and reliable bioanalysis of Acotiamide, a first-in-class drug for functional dyspepsia. Understanding the pharmacokinetics and metabolism of Acotiamide is paramount for its safe and effective clinical use. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows integral to DMPK studies of Acotiamide, with a special focus on the application of its deuterated analog, Acotiamide D6.
Introduction to Acotiamide and the Need for Robust Bioanalysis
Acotiamide is a gastroprokinetic agent that enhances gastric motility and accommodation by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic M1 and M2 receptors. This dual mechanism of action increases acetylcholine (B1216132) availability at the neuromuscular junction in the stomach, thereby improving symptoms of functional dyspepsia such as postprandial fullness, upper abdominal bloating, and early satiation.[1][2]
Accurate and precise quantification of Acotiamide in biological matrices is essential for defining its pharmacokinetic profile, understanding its metabolic fate, and assessing potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound, being chemically identical to Acotiamide but with a higher molecular weight due to the presence of six deuterium (B1214612) atoms, co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This ensures the highest level of accuracy and precision in pharmacokinetic and metabolism studies.[3][4]
Physicochemical and Pharmacokinetic Properties of Acotiamide
A summary of the key physicochemical and pharmacokinetic parameters of Acotiamide is presented in the table below.
| Parameter | Value | Species | Reference |
| Molecular Formula | C₂₁H₃₀N₄O₅S | - | |
| Molecular Weight | 450.55 g/mol | - | |
| Tmax (oral) | 1-1.5 hours | Human | |
| Tmax (oral) | 0.5 hours | Rat | |
| Cmax (10 mg/kg oral) | 586 ± 167 ng/mL | Rat | |
| Half-life (t½) | 7-10 hours | Human | |
| Half-life (t½) (10 mg/kg oral) | 9.11 ± 0.40 hours | Rat | |
| Protein Binding | 84.21–85.95% | Human | |
| Bioavailability (oral) | 38.4 ± 13.5% | Rat |
Metabolism of Acotiamide
In vitro and in vivo studies have elucidated the metabolic pathways of Acotiamide. The primary routes of metabolism involve glucuronidation and oxidative dealkylation.
The main metabolites identified are:
-
M-1: A glucuronide conjugate of Acotiamide.
-
M-4: De-isopropyl Acotiamide.
The enzymes responsible for Acotiamide metabolism include:
-
UGT1A8 and UGT1A9: Primarily responsible for the formation of the M-1 metabolite.
-
CYP2C8, CYP1A1, and CYP3A4: Involved in the formation of the M-4 metabolite, with CYP2C8 showing the highest activity.
A diagram illustrating the metabolic pathway of Acotiamide is provided below.
The Role of this compound in Bioanalysis
This compound serves as an ideal internal standard for the quantification of Acotiamide in biological samples. Its near-identical physicochemical properties to the parent drug ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any analytical variability.
Synthesis of this compound
The following diagram illustrates a generalized workflow for the synthesis of a deuterated internal standard.
Experimental Protocols
In Vitro Metabolism Study
Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of Acotiamide.
Methodology:
-
Incubation: Incubate Acotiamide (e.g., 1 µM) with human liver microsomes (HLMs) or recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in a phosphate (B84403) buffer (pH 7.4).
-
Cofactors: Include necessary cofactors such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), containing the internal standard (this compound).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant and evaporate it to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Acotiamide after oral or intravenous administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer Acotiamide orally (e.g., 10 mg/kg) or intravenously (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing this compound as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis: Quantify the concentration of Acotiamide in the plasma samples using a validated LC-MS/MS method.
Bioanalytical Method using LC-MS/MS with this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 400 µL/min.
-
Gradient Elution: A suitable gradient program to achieve separation of Acotiamide and this compound.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acotiamide: Precursor ion → Product ion (e.g., m/z 451.4 → 271.3)
-
This compound: Precursor ion → Product ion (specific transition for the deuterated analog)
-
-
Retention Time:
-
Acotiamide: ~1.78 min
-
This compound: ~1.79 min
-
The following diagram outlines the experimental workflow for a typical bioanalytical study using this compound.
Data Presentation
The use of this compound ensures high-quality data for pharmacokinetic analysis. The table below summarizes the validation parameters for a typical LC-MS/MS method for Acotiamide in human plasma using this compound as an internal standard.
| Validation Parameter | Result | Reference |
| Linearity Range | 0.500 - 100 ng/mL | |
| Correlation Coefficient (r²) | > 0.9987 | |
| Inter-day Precision (%CV) | < 5.80% | |
| Intra-day Precision (%CV) | < 5.80% | |
| Inter-day Accuracy | 92.7 - 103.0% | |
| Intra-day Accuracy | 92.7 - 103.0% | |
| Extraction Recovery | > 108.43% |
Conclusion
The use of this compound as a deuterated internal standard is indispensable for the accurate and precise quantification of Acotiamide in biological matrices. This technical guide has provided a comprehensive overview of the DMPK studies of Acotiamide, detailing its metabolism, pharmacokinetic properties, and the bioanalytical methodologies employing this compound. The provided experimental protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Acotiamide and other pharmaceutical compounds. The robust and reliable data generated using these methods are crucial for making informed decisions throughout the drug development process, ultimately ensuring the safety and efficacy of new therapeutic agents.
References
Understanding the Mass Shift of Acotiamide D6 in Mass Spectrometry Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of using Acotiamide D6 as an internal standard in the mass spectrometric analysis of Acotiamide. Particular focus is placed on understanding the mass shift observed between the deuterated and non-deuterated forms of the molecule, a critical aspect for ensuring accuracy and precision in quantitative bioanalysis.
Introduction to Acotiamide and the Role of Deuterated Internal Standards
Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. Accurate quantification of Acotiamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes. This compound, in which six hydrogen atoms are replaced by deuterium (B1214612), is the ideal internal standard for Acotiamide analysis. It is chemically identical to Acotiamide and thus exhibits nearly the same behavior during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization response enable accurate correction for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.
The Core Principle: Understanding the Mass Shift
The fundamental reason for the mass shift between Acotiamide and this compound lies in the difference in the atomic mass of hydrogen and its stable isotope, deuterium.
-
Hydrogen (¹H): Has a mass of approximately 1.0078 atomic mass units (amu).
-
Deuterium (²H or D): Has a mass of approximately 2.0141 amu.
This compound is synthesized by replacing six specific hydrogen atoms with deuterium atoms. Based on its IUPAC name, N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride, the deuteration occurs on the two methoxy (B1213986) groups of the benzoyl ring.
The theoretical mass of a molecule is calculated by summing the masses of its constituent atoms. The introduction of six deuterium atoms in place of six hydrogen atoms results in a predictable increase in the molecular weight of this compound compared to Acotiamide.
In mass spectrometry, molecules are typically ionized, often by the addition of a proton (H⁺), to form a positively charged ion, denoted as [M+H]⁺. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions.
The following diagram illustrates the logical relationship leading to the observable mass shift in MS analysis.
Caption: Logical flow from isotopic mass difference to the observed mass shift in MS analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for Acotiamide and this compound, providing a clear comparison of their molecular weights and observed mass-to-charge ratios in mass spectrometry.
| Parameter | Acotiamide | This compound |
| Molecular Formula | C₂₁H₃₀N₄O₅S[1] | C₂₁H₂₄D₆N₄O₅S[2] |
| Molecular Weight ( g/mol ) | 450.55[1] | 456.59 (free base)[2][3] |
| Protonated Molecule ([M+H]⁺) | [C₂₁H₃₁N₄O₅S]⁺ | [C₂₁H₂₅D₆N₄O₅S]⁺ |
| Observed m/z of [M+H]⁺ | 451.2010 | ~457.2 |
| Precursor Ion (MS1) | 451.2 | 457.2 |
| Product Ion (MS2) | 271.2 | Not explicitly stated, but expected to be similar to Acotiamide's fragment |
Note: The observed m/z for this compound is calculated based on the addition of 6 Daltons to the m/z of Acotiamide. The exact measured value may vary slightly depending on instrumentation and calibration.
Experimental Protocol: LC-MS/MS Analysis of Acotiamide in Human Plasma
This section provides a detailed methodology for the quantification of Acotiamide in human plasma using this compound as an internal standard. This protocol is a composite based on published methods.
Sample Preparation: Protein Precipitation
-
To 150 µL of human plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 3 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in Milli-Q water.
-
Mobile Phase B: Acetonitrile and methanol (B129727) (1:1 v/v).
-
Flow Rate: 0.50 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient program is typically used to ensure good separation of the analyte from matrix components.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: Optimized for maximum signal intensity.
-
Curtain Gas, CAD Gas, Gas 1, Gas 2: Optimized for the specific instrument.
-
MRM Transitions:
-
Acotiamide: m/z 451.2 → 271.2
-
This compound: m/z 457.2 → (Product ion, typically the same as Acotiamide's, e.g., 271.2)
-
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Acotiamide.
Caption: Experimental workflow for the LC-MS/MS analysis of Acotiamide using this compound.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Acotiamide in biological samples. The predictable mass shift of approximately +6 amu, resulting from the incorporation of six deuterium atoms, allows for the clear differentiation of the analyte and the internal standard by the mass spectrometer. This, combined with their nearly identical chemical properties, ensures the high accuracy and precision required in regulated bioanalysis and clinical studies. A thorough understanding of the principles behind the mass shift and the implementation of a validated experimental protocol are essential for obtaining high-quality data in drug development and research.
References
Navigating the Stability of Acotiamide D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Acotiamide D6. While specific stability data for the deuterated form (D6) is not extensively available in public literature, this document extrapolates from established data on Acotiamide and Acotiamide Hydrochloride to offer a robust framework for handling and storing this compound. Deuteration is generally not expected to significantly alter the fundamental chemical stability; however, this guidance is based on the non-deuterated analogue and should be supplemented with in-house stability studies for critical applications.
Chemical Profile
This compound is the deuterated form of Acotiamide, a gastroprokinetic agent. It is often utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass difference from the parent drug.[1][2] Understanding its stability is paramount for ensuring the accuracy and reliability of such analytical methods.
Recommended Storage Conditions
To maintain the integrity of this compound, adherence to appropriate storage conditions is crucial. Based on the available data for Acotiamide Hydrochloride, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -20°C for long-term storage.[3] | Minimizes degradation from thermal stress. |
| Cool, well-ventilated area for short-term handling.[3][4] | Prevents exposure to excessive heat. | |
| Light | Keep away from direct sunlight. | Acotiamide is known to be susceptible to photolytic degradation. |
| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis. |
| Air/Oxidation | Store in a tightly sealed container. | Acotiamide has shown susceptibility to oxidative degradation. |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | These can induce significant degradation. |
Chemical Stability and Degradation Pathways
Forced degradation studies conducted on Acotiamide provide critical insights into its potential degradation pathways. These studies are essential for developing stability-indicating analytical methods.
Summary of Forced Degradation Studies on Acotiamide:
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 1 ml of 0.1N HCl with 1 ml of 100 µg/ml Acotiamide solution, kept for 24 hours in the dark. | Significant degradation observed. |
| Base Hydrolysis | 1 ml of 0.1N NaOH with 1 ml of 100 µg/ml Acotiamide solution, kept for 24 hours in the dark. | Significant degradation observed. |
| Neutral Hydrolysis | 1 ml of water with 1 ml of 100 µg/ml Acotiamide solution, volume made up to 10 ml with mobile phase, kept for 24 hours. | Stable, with 94.01% of the drug recovered and no degradation peaks observed. |
| Oxidative Degradation | Specific conditions not detailed in the provided search result, but degradation was observed. | 88.11% of Acotiamide hydrochloride was recovered with no degradation peak, suggesting some degradation occurred. |
| Thermal Degradation | Kept in an oven at 60°C for 4 hours. | Significant degradation observed. 88.69% of the drug was recovered. |
| Photolytic Degradation | Exposed to light for 24 hours. | Significant degradation observed. |
Based on these studies, the primary degradation pathways for Acotiamide, and likely this compound, involve hydrolysis of the amide linkages and oxidation.
Experimental Protocols
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method
A robust analytical method is necessary to separate the parent compound from its degradation products.
Caption: Key Parameters of a Stability-Indicating HPLC Method.
Conclusion
The chemical stability of this compound is critical for its intended use, particularly as an internal standard. While direct stability data is scarce, the information available for Acotiamide provides a strong foundation for establishing appropriate storage and handling procedures. It is evident that this compound should be protected from extremes of pH, high temperatures, light, and oxidizing agents. The implementation of a validated, stability-indicating analytical method is essential for monitoring its purity and ensuring the integrity of experimental results. For GMP-regulated environments, it is imperative to conduct dedicated stability studies on this compound to confirm these extrapolated findings.
References
Decoding the Acotiamide D6 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Acotiamide D6, a deuterated analog of Acotiamide used as an internal standard in pharmacokinetic studies. Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and identity of this critical research compound, thereby guaranteeing the integrity of experimental data. This guide will dissect the key components of a typical this compound CoA, present data in a structured format, detail the underlying experimental methodologies, and visualize complex information for enhanced comprehension.
Understanding the Certificate of Analysis: A Summary of Key Data
A Certificate of Analysis for a pharmaceutical reference standard like this compound is a formal document that confirms the material meets a predefined set of specifications. It is a critical component of quality control and assurance. Below is a synthesized representation of typical quantitative data found on an this compound CoA, compiled from various analytical sources and guided by ICH (International Council for Harmonisation) guidelines.[1][2][3]
Table 1: Identification and General Properties
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₂₁H₂₄D₆N₄O₅S | C₂₁H₂₄D₆N₄O₅S |
| Molecular Weight | 456.59 g/mol | 456.58 g/mol |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Identity Confirmation
| Test | Specification | Result |
| ¹H-NMR Spectroscopy | Conforms to structure | Consistent with the structure of this compound |
| Mass Spectrometry (MS) | Consistent with the molecular weight | Conforms |
Table 3: Purity and Impurity Profile
| Test | Specification | Result |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity (D6) | ≥ 99% | 99.6% |
| Individual Impurity | ≤ 0.5% | < 0.1% |
| Total Impurities | ≤ 1.0% | 0.2% |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |
| Residue on Ignition | ≤ 0.1% | < 0.05% |
| Heavy Metals | ≤ 20 ppm | < 10 ppm |
Experimental Protocols: A Closer Look at the Methodologies
The data presented in a CoA is the culmination of rigorous analytical testing. The following sections detail the methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the diluent to a known concentration.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Calculation: The purity is calculated by comparing the peak area of the main this compound peak in the sample chromatogram to the total area of all peaks. Impurity levels are determined by their respective peak areas relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The ¹H-NMR spectrum is acquired.
-
Interpretation: The chemical shifts, integration values, and coupling patterns of the observed peaks are analyzed and compared to the expected spectrum for the this compound structure. The absence of signals corresponding to the six protons that have been replaced by deuterium (B1214612) confirms the isotopic labeling.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight and assess the isotopic purity of this compound.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Interpretation: The observed molecular ion peak is compared to the theoretical molecular weight of this compound. The distribution of isotopic peaks is analyzed to confirm the high enrichment of the D6 isotopologue.
Visualizing Key Concepts
To further aid in the understanding of Acotiamide's context and the interpretation of its CoA, the following diagrams are provided.
Acotiamide's Mechanism of Action: A Signaling Pathway
Acotiamide enhances gastrointestinal motility by increasing the availability of acetylcholine (B1216132) (ACh) in the neuromuscular junction of the stomach.[4][5] It achieves this through a dual mechanism: inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, and acting as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors, which normally inhibit ACh release.
Caption: Acotiamide's dual mechanism of action on acetylcholine signaling.
Workflow for Certificate of Analysis Interpretation
Interpreting a CoA involves a logical sequence of checks to ensure the material is suitable for its intended use.
Caption: A logical workflow for the systematic interpretation of a CoA.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. veeprho.com [veeprho.com]
Commercial Suppliers of Acotiamide D6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Acotiamide (B1238670) D6, a deuterated internal standard crucial for the accurate quantification of the gastroprokinetic agent Acotiamide in biological matrices. This document outlines supplier information, product specifications, the mechanism of action of Acotiamide, and a representative experimental protocol for its use in pharmacokinetic studies.
Introduction to Acotiamide and its Deuterated Analog
Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia. It enhances gastric motility and accommodation primarily through its action as an acetylcholinesterase (AChE) inhibitor and a muscarinic M1 and M2 receptor antagonist.[1][2] This dual mechanism increases acetylcholine (B1216132) (ACh) levels in the synaptic cleft, leading to improved gastrointestinal function.[1] Acotiamide D6, a stable isotope-labeled version of Acotiamide, is an essential tool for researchers, serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a deuterated standard allows for precise and accurate quantification of the parent drug by correcting for variability during sample preparation and analysis.[3]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound for research purposes. The following table summarizes the available product information from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current and detailed specifications, including pricing and availability.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Simson Pharma Limited | This compound | - | C₂₁H₂₄D₆N₄O₅S | 456.59 | NA | Accompanied by a Certificate of Analysis.[4] |
| Immunomart | Acotiamide-d6 | HY-121467S | C₂₁H₂₄D₆N₄O₅S | 456.59 | NA | Target: Cholinesterase (ChE); Isotope-Labeled Compounds. |
| LGC Standards | Acotiamide-D6 Hydrochloride | TRC-A190262 | C₂₁H₂₄D₆N₄O₅S • HCl | 493.06 | 185104-11-4 (Unlabelled) | Requires custom synthesis. |
| VIVAN Life Sciences | This compound | VLDL-01992 | C₂₁H₂₄D₆N₄O₅S | 456.59 | NA | CoA, MASS, NMR and HPLC data provided with the compound. |
| Artis Standards | This compound | AC0003 | C₂₁H₃₀N₄O₅S | 456.6 | 185106-16-5 | Synonym: this compound HY-121467S CS-0111177. |
| TLC Pharmaceutical Standards | Acotiamide-d6 HCl | A-140030 | C₂₁H₂₄D₆N₄O₅S • HCl | 456.59 + 36.46 | NA | Specializes in custom synthesis of isotopically labeled APIs. |
| MedChemExpress | Acotiamide-d6 | - | - | - | - | Available for quotation. |
Mechanism of Action: Signaling Pathway
Acotiamide exerts its prokinetic effects through a dual mechanism of action that ultimately increases the availability of acetylcholine (ACh) at the neuromuscular junction in the gastrointestinal tract. It acts as both an antagonist of presynaptic muscarinic M1 and M2 autoreceptors and as an inhibitor of acetylcholinesterase (AChE). The antagonism of M1 and M2 autoreceptors on cholinergic neurons blocks the negative feedback loop that normally inhibits ACh release. Simultaneously, the inhibition of AChE prevents the breakdown of ACh in the synaptic cleft. The resulting increase in ACh concentration leads to enhanced stimulation of postsynaptic muscarinic M3 receptors on smooth muscle cells, promoting gastric motility and accommodation.
Caption: Mechanism of action of Acotiamide.
Experimental Protocols: Quantification of Acotiamide in Biological Matrices
The following is a representative experimental protocol for the quantification of Acotiamide in plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Acotiamide analytical standard
-
This compound internal standard
-
Blank plasma (human or animal, as required)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Acotiamide and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Acotiamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., in the range of 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Acotiamide: e.g., m/z 451.2 -> 271.2
-
This compound: e.g., m/z 457.2 -> 277.2
-
Note: Specific transitions should be optimized for the instrument used.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Acotiamide to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the data.
-
Determine the concentration of Acotiamide in the unknown samples from the calibration curve.
The following diagram illustrates the general workflow for a pharmacokinetic study using this compound.
Caption: Pharmacokinetic study workflow.
References
The Role of Acotiamide D6 in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acotiamide is a first-in-class prokinetic agent utilized in the treatment of functional dyspepsia. Its mechanism of action involves the enhancement of gastric motility and emptying. In the realm of early-stage drug discovery, the stable isotope-labeled analog, Acotiamide D6, serves as an indispensable tool for the accurate quantification and characterization of the parent drug, Acotiamide. The incorporation of six deuterium (B1214612) atoms into the Acotiamide molecule renders it chemically identical to the parent drug but distinguishable by mass spectrometry. This key difference allows this compound to be used as an ideal internal standard in a variety of in vitro and in vivo studies, ensuring the precision and accuracy of analytical data. This technical guide provides an in-depth overview of the applications of this compound in early-stage drug discovery, complete with experimental protocols and data presentation.
Acotiamide exerts its prokinetic effects through a dual mechanism: inhibition of acetylcholinesterase (AChE) and antagonism of presynaptic M1 and M2 muscarinic autoreceptors.[1][2] This leads to an increase in acetylcholine (B1216132) concentrations in the synaptic cleft, thereby enhancing gastrointestinal motility.
Core Applications of this compound in Preclinical Research
The primary application of this compound in early-stage drug discovery is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its utility spans across several key preclinical assays:
-
In Vitro Metabolic Stability: Determining the rate at which a drug candidate is metabolized by liver enzymes is crucial for predicting its in vivo half-life and clearance.
-
Cell Permeability Assays: Assessing the ability of a drug to permeate across cellular barriers, such as the intestinal epithelium, is a key indicator of its potential for oral absorption.
-
Metabolite Identification: Stable isotope-labeled compounds aid in the identification of drug metabolites by creating a distinct isotopic signature that can be easily tracked by mass spectrometry.
-
Pharmacokinetic (PK) Studies: Although this guide focuses on early-stage discovery, the foundational methods developed using this compound are directly applicable to later-stage preclinical and clinical PK studies.
Data Presentation: In Vitro Preclinical Profile of Acotiamide
The following tables summarize key quantitative data for Acotiamide from various in vitro assays. In each of these assays, this compound would be utilized as an internal standard for the accurate quantification of Acotiamide.
| Parameter | Test System | Value | Reference |
| Enzyme Inhibition | |||
| IC50 (AChE Inhibition) | Rat Stomach Homogenate | 1.79 µM | [3] |
| Ki (AChE Inhibition) | Human AChE | 0.61 µM | [3] |
| Receptor Binding | |||
| Ki (Muscarinic M1) | To be determined | - | |
| Ki (Muscarinic M2) | To be determined | - | |
| Metabolic Stability | |||
| In Vitro Half-life (t½) | Human Liver Microsomes | To be determined | |
| Intrinsic Clearance (Clint) | Human Liver Microsomes | To be determined | |
| Cell Permeability | |||
| Papp (A→B) | Caco-2 Monolayer | To be determined | |
| Papp (B→A) | Caco-2 Monolayer | To be determined | |
| Efflux Ratio | Caco-2 Monolayer | To be determined |
Note: "To be determined" indicates that while these are standard assays for this stage of drug development, specific public domain data for Acotiamide was not available at the time of this guide's compilation.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Acotiamide and this compound stock solutions in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Add 20 µL of buffer to blank wells, 20 µL of buffer with 1% DMSO to control wells, and 20 µL of various concentrations of Acotiamide to the test wells.
-
Add 20 µL of the AChE working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 120 µL of the DTNB working solution to all wells.
-
Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of Acotiamide.
-
Plot percent inhibition versus Acotiamide concentration to determine the IC50 value.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of Acotiamide by HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acotiamide stock solution in DMSO
-
This compound (internal standard) stock solution in DMSO
-
Acetonitrile (B52724) (ACN) for quenching
-
96-well plate, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of HLM in phosphate buffer.
-
Add the HLM solution to the wells of a 96-well plate.
-
Add Acotiamide working solution to each well to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining Acotiamide at each time point relative to the internal standard.
-
Plot the natural log of the percent of Acotiamide remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).
Caco-2 Cell Permeability Assay
This assay assesses the bidirectional permeability of Acotiamide across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Acotiamide stock solution
-
This compound (internal standard) stock solution
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) permeability, add Acotiamide (e.g., 10 µM) to the apical (donor) chamber and HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) permeability, add Acotiamide to the basolateral (donor) chamber and HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the incubation, take a sample from the donor chamber.
-
Add this compound as an internal standard to all samples.
-
Analyze the concentration of Acotiamide in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B→A) / Papp(A→B)).
Visualizations
Acotiamide's Dual Mechanism of Action
Caption: Acotiamide's dual mechanism enhances cholinergic signaling.
General Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining metabolic stability using HLM.
Logical Flow for Metabolite Identification using this compound
Caption: Using this compound to identify metabolites via mass shifts.
Conclusion
This compound is a critical tool in the early-stage discovery and development of Acotiamide. Its use as an internal standard in key in vitro ADME assays such as metabolic stability and cell permeability ensures the generation of high-quality, reliable data. Furthermore, its application in metabolite identification studies simplifies the complex process of tracking biotransformation products. The methodologies and workflows presented in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to a more comprehensive understanding of the parent compound's pharmacokinetic and pharmacodynamic properties.
References
Methodological & Application
Application Note: High-Throughput Quantification of Acotiamide in Human Plasma by LC-MS/MS using Acotiamide D6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acotiamide in human plasma. The method utilizes Acotiamide D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated over a linear range suitable for pharmacokinetic studies.
Introduction
Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. It enhances gastric motility and accommodation by acting as an acetylcholinesterase inhibitor. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of Acotiamide in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and other sources of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Experimental
Materials and Reagents
-
Acotiamide reference standard
-
This compound internal standard
-
HPLC grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ammonium acetate (B1210297), LC-MS grade
-
Human plasma (with anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the LC-MS/MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Welch, Ultimate XB-C18 (2.1 x 50 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min[1] |
| Gradient | Binary gradient (specifics to be optimized based on system) |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Approximately 4.0 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (typically 350-550°C) |
| Gas Flow | To be optimized |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Acotiamide | 451.2 | 271.2 | ~1.78[1] |
| This compound (IS) | 457.2 | 277.2 | ~1.79[1] |
*Note: The MRM transition for this compound is inferred based on the structure of Acotiamide and the principles of mass spectrometry with stable isotope-labeled standards. It is common for the deuterated standard to exhibit a +6 Da shift in both the precursor and major fragment ions. This should be confirmed during method development.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acotiamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Acotiamide stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 50 ng/mL) with the same diluent.
-
Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples (Low, Medium, and High).
Sample Preparation Protocol (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, CC, QC, and unknown samples.
-
To 100 µL of plasma in each tube, add the IS working solution (e.g., 50 µL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Method Validation Summary
The method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve of at least 6-8 non-zero standards. | Correlation coefficient (r²) > 0.99 |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples at LLOQ, LQC, MQC, and HQC levels (n=6). | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Selectivity | Analysis of at least six different batches of blank plasma. | No significant interfering peaks at the retention times of the analyte and IS. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. | To be evaluated and minimized. |
| Recovery | Comparison of analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Consistent, precise, and reproducible. |
| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Within ±15% of nominal concentration. |
Data Presentation
A summary of the expected quantitative performance is presented below.
Table 5: Expected Calibration Curve and Quality Control Performance
| Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 80 - 120 | ≤ 20 |
| LQC | 1.5 | 85 - 115 | ≤ 15 |
| MQC | 50 | 85 - 115 | ≤ 15 |
| HQC | 80 | 85 - 115 | ≤ 15 |
Data presented is representative and should be established during in-house validation.
Workflow and Pathway Diagrams
Caption: LC-MS/MS workflow for Acotiamide quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of Acotiamide in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for supporting pharmacokinetic studies in drug development. The provided protocols and parameters serve as a comprehensive guide for researchers and scientists to implement this method in their laboratories.
References
Application Note: Quantitative Analysis of Acotiamide in Human Plasma Using Acotiamide-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acotiamide is a prokinetic agent utilized for the management of functional dyspepsia. It enhances gastric motility by acting as an antagonist at muscarinic M1 and M2 receptors and inhibiting acetylcholinesterase (AChE) activity.[1] Accurate quantification of Acotiamide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Acotiamide in human plasma, employing its stable isotope-labeled analog, Acotiamide-d6, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[2] The protocol outlined below has been validated for selectivity, linearity, accuracy, precision, recovery, and stability, ensuring reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Acotiamide reference standard
-
Acotiamide-d6 internal standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: Welch, Ultimate XB-C18 column (2.1×50 mm, 3 μm) with a security guard cartridge C18.[3][4]
Sample Preparation
The protein precipitation technique is employed for the extraction of Acotiamide and Acotiamide-d6 from human plasma.[1]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the Acotiamide-d6 internal standard working solution.
-
Add 400 µL of methanol (or another suitable protein precipitating agent like acetonitrile) to the plasma mixture.
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm) |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Gradient | Binary gradient elution |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 15°C |
| Run Time | 4.0 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Acotiamide) | m/z 451.2 → 271.2 |
| MRM Transition (Acotiamide-d6) | m/z 457.2 → 271.2 (inferred) |
| Capillary Voltage | 3.1 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
Data Presentation
The developed LC-MS/MS method was validated according to the US-FDA and EMA guidelines.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Acotiamide | 0.500 - 100 | > 0.9987 | 0.500 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.500 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |
| Low | 1.5 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |
| Medium | 50 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |
| High | 80 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | > 108.43 | Not significant |
| High | > 108.43 | Not significant |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top Stability | 24 hours at room temperature | Stable |
| Freeze-thaw Stability | 3 cycles | Stable |
| Autosampler Stability | 24 hours at 15°C | Stable |
| Long-term Stability | 30 days at -20°C | Stable |
Visualizations
Caption: Workflow for the quantitative analysis of Acotiamide in plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Acotiamide in human plasma. The use of Acotiamide-d6 as an internal standard ensures high accuracy and precision by correcting for potential variability during sample processing and analysis. This validated method is well-suited for pharmacokinetic and bioequivalence studies of Acotiamide in drug development and clinical research settings.
References
Application Note: High-Throughput Analysis of Acotiamide in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the quantitative determination of Acotiamide (B1238670) in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, with Acotiamide-d6 serving as the stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Acotiamide.
Introduction
Acotiamide is a gastroprokinetic agent used for the management of functional dyspepsia, a condition characterized by symptoms such as postprandial fullness, upper abdominal bloating, and early satiation.[1][2] Accurate and reliable quantification of Acotiamide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[3][4][5] This application note provides a detailed protocol for the sample preparation of human plasma for the analysis of Acotiamide using Acotiamide-d6 as an internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Acotiamide reference standard
-
Acotiamide-d6 (deuterated internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Ultrapure water
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: A C18 column (e.g., Welch Ultimate XB-C18, 2.1×50 mm, 3 μm) is a suitable choice.
Chromatographic and Mass Spectrometric Conditions
A summary of typical LC-MS/MS conditions for Acotiamide analysis is presented in Table 1. Optimization of these parameters may be required for different instrumentation.
Table 1: LC-MS/MS Parameters for Acotiamide Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Welch, Ultimate XB-C18 column (2.1×50 mm, 3 μm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 10 mM Ammonium acetate with 0.1% Formic acid |
| Flow Rate | 400 μL/min |
| Injection Volume | 10 µL |
| Run Time | Approximately 4.0 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Acotiamide) | m/z 451.2 → 271.2 |
| MRM Transition (Acotiamide-d6) | Specific transition for the deuterated standard should be determined. |
| Dwell Time | 200 ms |
| Collision Gas | Nitrogen |
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of Acotiamide from plasma samples.
Workflow Diagram
Caption: Workflow for Acotiamide extraction from plasma via protein precipitation.
Step-by-Step Protocol
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the Acotiamide-d6 internal standard working solution to the plasma sample.
-
Briefly vortex the sample to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex the tube vigorously for 1 minute to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial, avoiding disturbance of the protein pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
Results and Discussion
The described method was validated over a concentration range of 0.500-100 ng/mL for Acotiamide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by correcting for any variations during the analytical process.
Quantitative Performance
The following table summarizes the performance characteristics of the method as reported in the literature.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.500 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.9987 |
| Extraction Recovery | > 108.43% |
| Inter-day Precision (%CV) | < 5.80% |
| Intra-day Precision (%CV) | < 5.80% |
| Accuracy (% Bias) | 92.7% to 103.0% |
Matrix Effect
The use of a co-eluting stable isotope-labeled internal standard is highly effective in compensating for matrix effects, which are a common challenge in bioanalysis. Studies have shown that with this method, the matrix effect for Acotiamide analysis is not significant.
Alternative Sample Preparation Technique: Solid-Phase Extraction (SPE)
For applications requiring a more extensive sample cleanup to remove interferences, solid-phase extraction (SPE) can be employed. This technique can provide a cleaner extract, potentially reducing matrix effects and improving sensitivity.
Workflow Diagram for SPE
Caption: General workflow for solid-phase extraction (SPE).
General SPE Protocol
-
Sample Pre-treatment: Spike the plasma sample with the deuterated internal standard.
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with water or a buffer.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., 5% methanol in water).
-
Elution: Elute Acotiamide and the internal standard with a stronger solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Conclusion
The protein precipitation method described provides a simple, rapid, and reliable approach for the quantification of Acotiamide in human plasma. The use of a deuterated internal standard ensures high-quality data suitable for pharmacokinetic and clinical studies. For samples with significant matrix interference, a solid-phase extraction protocol can be implemented for enhanced cleanup.
References
- 1. Acotiamide, a novel gastroprokinetic for the treatment of patients with functional dyspepsia: postprandial distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of acotiamide in patients with functional dyspepsia based on enhanced postprandial gastric accommodation and emptying: randomized controlled study evaluation by real-time ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. scispace.com [scispace.com]
Bioanalytical Method Validation for Acotiamide Using Acotiamide D6 by LC-MS/MS
Application Note
Introduction
Acotiamide (B1238670) is a prokinetic agent used for the treatment of functional dyspepsia. To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method for the quantification of acotiamide in biological matrices is essential. This document outlines a detailed protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of acotiamide in human plasma, using its deuterated stable isotope, Acotiamide D6, as the internal standard (IS). The validation parameters and acceptance criteria are based on the guidelines provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Principle
The method involves the extraction of acotiamide and the internal standard (this compound) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry using electrospray ionization in the positive ion mode. Quantification is achieved by monitoring the specific precursor to product ion transitions for both acotiamide and this compound.
Experimental Workflow
Caption: Workflow for the bioanalysis of Acotiamide.
Materials and Reagents
-
Acotiamide reference standard
-
This compound internal standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid
-
Ammonium acetate
-
Control human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation and Conditions
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for this analysis. The following are typical instrument conditions:
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Run Time | Approximately 4-7 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Acotiamide | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 451.4 | m/z 457.4 (projected) |
| Product Ion (Q3) | m/z 271.3 | m/z 271.3 (projected) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of Acotiamide and this compound and dissolve in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Acotiamide primary stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration (e.g., 100 ng/mL).
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate volumes of the Acotiamide working standard solutions into blank human plasma to prepare a series of calibration standards. A typical concentration range is 0.500 to 100 ng/mL.
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC)
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown study sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Method Validation Protocols
The validation of the bioanalytical method will be performed according to FDA and EMA guidelines.
Caption: Key parameters for bioanalytical method validation.
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank human plasma to assess for potential interferences from endogenous components at the retention times of acotiamide and this compound.
-
Acceptance Criteria: The response of any interfering peak in the blank plasma should be ≤ 20% of the response at the LLOQ for acotiamide and ≤ 5% for the internal standard.
Linearity (Calibration Curve)
-
Protocol: Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the desired concentration range (e.g., 0.500-100 ng/mL) in at least three separate runs.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Accuracy and Precision
-
Protocol: Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=5) within a single run (intra-day) and across three different runs on at least two separate days (inter-day).
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.
-
Precision: The coefficient of variation (%CV) should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ.
-
Table 3: Summary of Accuracy and Precision Data (Example)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 0.500 | -7.3 to 3.0 | ≤ 5.80 | -7.3 to 3.0 | ≤ 5.80 |
| LQC | 1.50 | -7.3 to 3.0 | ≤ 5.80 | -7.3 to 3.0 | ≤ 5.80 |
| MQC | 50.0 | -7.3 to 3.0 | ≤ 5.80 | -7.3 to 3.0 | ≤ 5.80 |
| HQC | 80.0 | -7.3 to 3.0 | ≤ 5.80 | -7.3 to 3.0 | ≤ 5.80 |
| (Data are representative based on published literature for Acotiamide analysis) |
Recovery
-
Protocol: Compare the peak area response of acotiamide from extracted plasma samples at three QC levels (LQC, MQC, HQC) with the response of unextracted standard solutions of the same concentration.
-
Acceptance Criteria: The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the method.
Matrix Effect
-
Protocol: Analyze samples prepared by spiking the analyte and IS into post-extraction blank plasma from at least six different sources. Compare the response to that of a neat solution of the analyte and IS at the same concentration. The matrix factor is calculated for both the analyte and the IS.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.
Stability
-
Protocol: Evaluate the stability of acotiamide in plasma under various conditions by analyzing QC samples (LQC and HQC) in triplicate and comparing the results to freshly prepared samples.
-
Short-Term Stability: At room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles (typically three).
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 4: Summary of Stability Assessment (Example)
| Stability Condition | Duration/Cycles | LQC (ng/mL) % Change | HQC (ng/mL) % Change |
| Short-Term (Room Temp) | 24 hours | < 10% | < 10% |
| Freeze-Thaw | 3 cycles | < 10% | < 10% |
| Post-Preparative | 48 hours | < 10% | < 10% |
| Long-Term (-80°C) | 90 days | < 15% | < 15% |
| (Acceptance criteria are based on regulatory guidelines) |
Conclusion
The described LC-MS/MS method, once validated following these protocols, will be considered reliable for the quantification of acotiamide in human plasma for pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample processing and instrument response.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Sensitive and Specific LC-MS-MS Method for the Determination of Acotiamide in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. pharmacompass.com [pharmacompass.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Acotiamide and Acotiamide D6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Acotiamide (B1238670) and its deuterated internal standard, Acotiamide D6, in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This high-throughput analysis is suitable for pharmacokinetic and bioequivalence studies of Acotiamide, a gastroprokinetic agent used in the treatment of functional dyspepsia.
Introduction
Acotiamide is a novel gastrointestinal prokinetic agent that enhances gastric motility and accommodation.[1][2] It is primarily used for the management of functional dyspepsia, a common gastrointestinal disorder.[2] To support pharmacokinetic and clinical studies, a reliable and efficient analytical method for the quantification of Acotiamide in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and ensuring the accuracy and precision of the LC-MS/MS assay. This application note provides a detailed protocol for the chromatographic separation and quantification of Acotiamide and this compound in human plasma.
Experimental
Materials and Reagents
-
Acotiamide reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (blank)
Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was established for the quantification of acotiamide in human plasma.[3] The chromatographic separation was achieved on a Welch, Ultimate XB-C18 column (2.1×50 mm, 3 μm) with a security guard cartridge C18.[4] The mobile phase consisted of a binary gradient with mobile phase A being Methanol and mobile phase B being a solution of 10 mM Ammonium acetate with 0.1% Formic acid. The flow rate was maintained at 400 μL/min. The total run time for the analysis was 4.0 minutes.
| Parameter | Condition |
| Column | Welch, Ultimate XB-C18 (2.1x50 mm, 3 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 10 mM Ammonium acetate with 0.1% Formic acid |
| Flow Rate | 400 µL/min |
| Gradient | A binary gradient was employed. |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | 4.0 min |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The detection was performed using multiple reaction monitoring (MRM).
| Parameter | Acotiamide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 451.4 | Not specified in search results |
| Product Ion (m/z) | 271.3 | Not specified in search results |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Declustering Potential | Optimized for ion transmission | Optimized for ion transmission |
Note: Specific MS parameters for this compound were not detailed in the provided search results. These would need to be optimized empirically, but the precursor ion would be approximately m/z 457.4 (assuming 6 deuterium (B1214612) atoms replace 6 hydrogen atoms) and the product ion would likely be the same or similar to that of Acotiamide.
Sample Preparation Protocol
A simple and efficient protein precipitation method was used for the extraction of Acotiamide and this compound from human plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
The developed LC-MS/MS method was validated over a concentration range of 0.500-100 ng/mL for Acotiamide in human plasma. The method demonstrated a correlation coefficient greater than 0.9987.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.500 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.9987 |
| Inter-day Precision | < 5.80% |
| Intra-day Precision | < 5.80% |
| Accuracy | 92.7% to 103.0% |
| Extraction Recovery | > 108.43% |
| Matrix Effect | Not significant |
Results and Discussion
The chromatographic method provided a clean separation of Acotiamide and its internal standard, this compound, from endogenous plasma components. The retention times for Acotiamide and this compound were 1.78 min and 1.79 min, respectively. The total chromatographic run time of 4.0 minutes allows for high-throughput analysis, which is essential for large-scale pharmacokinetic studies.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Acotiamide.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Acotiamide in human plasma, with this compound as the internal standard. The simple sample preparation and short chromatographic run time make this method highly suitable for high-throughput bioanalysis in support of clinical and pharmacokinetic studies of Acotiamide.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Acotiamide D6
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on troubleshooting issues related to isotopic exchange when working with Acotiamide D6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Acotiamide, a gastroprokinetic agent used to treat functional dyspepsia.[1][2] In research and clinical studies, this compound is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Acotiamide in biological samples.[3] The six deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the non-deuterated Acotiamide without significantly altering its chemical properties.[4][5]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange or back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents). This is a significant concern when using this compound as an internal standard because it can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
Q3: Which factors can promote isotopic exchange in this compound?
Several factors can promote the back-exchange of deuterium in this compound:
-
pH: Deuterium atoms are more labile (prone to exchange) at acidic or basic pH. The minimum exchange rate for amide hydrogens, which are present in the Acotiamide structure, typically occurs around pH 2.5-3.0.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, can serve as a source of hydrogen atoms for exchange.
-
Sample Processing Time: Longer exposure to unfavorable conditions during sample preparation and analysis increases the likelihood of back-exchange.
Q4: What is isotopic crosstalk and how is it different from isotopic exchange?
Isotopic crosstalk, or isotopic contribution, is the interference in the mass signal of the deuterated internal standard by the naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled analyte. This is different from isotopic exchange, which involves the physical replacement of deuterium with hydrogen. Crosstalk is more pronounced when the mass difference between the analyte and the internal standard is small.
Troubleshooting Guides
Issue 1: Decreasing or Inconsistent Response of this compound Internal Standard
Symptoms:
-
The peak area of this compound decreases over a sequence of injections.
-
Poor reproducibility of the internal standard signal across different samples.
-
Non-linear calibration curves.
Potential Cause: Isotopic back-exchange is occurring during sample storage in the autosampler or during the LC-MS/MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound response.
Mitigation Strategies:
-
Control Temperature: Maintain samples at a low temperature (e.g., 4°C) in the autosampler to slow down the exchange rate.
-
Adjust pH: Ensure the final sample solution is acidic, ideally around pH 3, to minimize back-exchange.
-
Reduce Analysis Time: Optimize the LC method to have a shorter run time, reducing the exposure of this compound to aqueous mobile phases.
Issue 2: Unexpected Peaks Corresponding to Partially Deuterated Acotiamide
Symptoms:
-
Observation of peaks in the mass spectrum with masses corresponding to Acotiamide D5, D4, etc.
-
A signal for the unlabeled Acotiamide is detected in a sample containing only the this compound standard.
Potential Cause:
-
Isotopic back-exchange during sample preparation.
-
Impurity of the this compound standard (presence of partially deuterated or unlabeled Acotiamide).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected partially deuterated peaks.
Mitigation Strategies:
-
Verify Standard Purity: Always check the certificate of analysis for the isotopic purity of the this compound standard. If in doubt, analyze a fresh solution of the standard to confirm its purity.
-
Optimize Sample Preparation:
-
Minimize the time samples are exposed to aqueous environments, especially at neutral or high pH.
-
Perform all sample preparation steps at low temperatures (e.g., on an ice bath).
-
If possible, use deuterated solvents for sample reconstitution to minimize the source of protons for exchange.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Solvents
Objective: To determine the stability of this compound and the extent of back-exchange in various solvent conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Working Solutions: Prepare 1 µg/mL working solutions of this compound in the following solvents:
-
50:50 Acetonitrile:Water (Neutral)
-
50:50 Acetonitrile:Water with 0.1% Formic Acid (Acidic, pH ~2.7)
-
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (Basic, pH ~10)
-
-
Incubation: Aliquot the working solutions and incubate them at room temperature (25°C) and in a refrigerated autosampler (4°C).
-
LC-MS/MS Analysis: Inject the solutions onto the LC-MS/MS system at time points 0, 2, 4, 8, and 24 hours.
-
Use a C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the mass transitions for this compound and its potential back-exchanged products (D5, D4, etc.), as well as unlabeled Acotiamide.
-
-
Data Analysis: Calculate the peak areas for each isotopic species at each time point and plot the percentage of this compound remaining over time for each condition.
| Solvent Condition | Temperature | Expected Stability |
| Acidic (0.1% Formic Acid) | 4°C | High |
| Acidic (0.1% Formic Acid) | 25°C | Moderate |
| Neutral | 4°C | Moderate |
| Neutral | 25°C | Low |
| Basic (0.1% NH4OH) | 4°C | Very Low |
| Basic (0.1% NH4OH) | 25°C | Very Low |
Protocol 2: Validated LC-MS/MS Method for Acotiamide in Human Plasma
This protocol is adapted from a published method for the quantification of Acotiamide in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 400 µL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acotiamide: m/z 451.4 → 271.3
-
This compound: m/z 457.4 → 277.3 (anticipated)
-
| Parameter | Value |
| LLOQ | 0.500 ng/mL |
| Linearity Range | 0.500 - 100 ng/mL |
| Inter- and Intra-day Precision | < 5.80% |
| Accuracy | 92.7 - 103.0% |
| Extraction Recovery | > 108.43% |
Visualizations
Mechanism of Acotiamide Action
Acotiamide is an acetylcholinesterase inhibitor. By blocking this enzyme, it increases the concentration of acetylcholine (B1216132) in the synaptic cleft, which enhances gastrointestinal motility.
Caption: Mechanism of action of Acotiamide as an acetylcholinesterase inhibitor.
Acotiamide Metabolism Overview
The metabolism of many drugs, including potentially Acotiamide, is primarily carried out by Cytochrome P450 (CYP) enzymes in the liver. Deuteration at metabolically labile sites can slow down this process, a phenomenon known as the kinetic isotope effect.
References
- 1. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing H/D back-exchange of Acotiamide D6 in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing H/D back-exchange of Acotiamide D6 in solution, ensuring the isotopic integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern for this compound?
A1: Hydrogen-Deuterium (H/D) back-exchange is an undesirable chemical reaction where deuterium (B1214612) atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol).[1] For this compound, this could lead to a loss of the deuterium label, resulting in inaccurate quantification in pharmacokinetic studies or misinterpretation of metabolic profiles.
Q2: Where are the deuterium atoms located in this compound and are they susceptible to back-exchange?
A2: In this compound, the six deuterium atoms are located on the two methoxy (B1213986) groups of the benzoyl ring (N-(2-(diisopropylamino)ethyl)-2-(2-hydroxy-4,5-bis(methoxy-d3)benzamido)thiazole-4-carboxamide). These C-D bonds are covalent and generally stable, with a significantly lower susceptibility to exchange compared to deuterium atoms bonded to heteroatoms (e.g., O-D, N-D).[][3] However, extreme pH or high temperatures could potentially facilitate exchange, making careful handling crucial.
Q3: What are the primary factors that can induce H/D back-exchange of this compound?
A3: The primary factors that can influence H/D back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange process. The minimum rate of exchange for many organic molecules is observed at a weakly acidic pH.[4]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[4]
-
Solvent: Protic solvents, especially water, are the main source of protons for back-exchange. Aprotic solvents are preferred for handling deuterated compounds.
-
Exposure Time: The longer the compound is exposed to unfavorable conditions, the greater the extent of back-exchange.
Q4: Which solvents are recommended for preparing this compound solutions?
A4: To minimize the risk of H/D back-exchange, aprotic solvents of high purity are recommended for preparing solutions of this compound. Suitable solvents include:
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
If a protic solvent is necessary for experimental reasons, the risk of back-exchange should be assessed, and conditions should be optimized to minimize this risk (e.g., low temperature, short exposure time).
Q5: How should I store this compound, both as a solid and in solution?
A5: Proper storage is critical to maintain the isotopic integrity of this compound.
-
Solid Form: Store in a tightly sealed container at -20°C or below, protected from light and moisture. A desiccator can provide additional protection against humidity.
-
In Solution: Prepare solutions in a high-purity aprotic solvent. Store stock solutions in tightly sealed vials at -20°C or below, protected from light. For working solutions, it is advisable to prepare them fresh. If short-term storage is necessary, keep them at 2-8°C in a sealed container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity in QC Samples | H/D back-exchange during sample preparation or analysis. | 1. Solvent Check: Ensure all solvents are aprotic and of high purity. Minimize the use of any protic co-solvents. 2. pH Control: If aqueous solutions are unavoidable (e.g., in LC-MS mobile phases), maintain the pH in a range that minimizes exchange (typically weakly acidic). 3. Temperature Control: Keep samples cold (0-4°C) during all handling and analysis steps. Use a cooled autosampler if possible. |
| Inconsistent Quantitative Results | Gradual H/D back-exchange in stock or working solutions. | 1. Fresh Solutions: Prepare working solutions fresh daily from a properly stored stock solution. 2. Storage Conditions: Re-evaluate the storage conditions of your stock solution. Ensure it is stored at or below -20°C in a tightly sealed vial. 3. Solvent Purity: Verify the purity and water content of the solvent used for dissolution. |
| Signal from Unlabeled Acotiamide in a Freshly Prepared this compound Solution | Contamination of the solvent or glassware with hydrogen. | 1. Glassware Preparation: Use glassware that has been oven-dried at a high temperature (e.g., 120°C) for several hours and cooled in a desiccator. 2. Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to minimize exposure to atmospheric moisture. |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound and the potential for H/D back-exchange in a given solvent system over time.
-
Preparation of this compound Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Under an inert atmosphere, accurately weigh a sufficient amount of this compound and dissolve it in a high-purity aprotic solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple sealed vials.
-
Prepare parallel sets of samples to be stored under different conditions:
-
Temperature: -20°C, 4°C, and room temperature.
-
Solvent: The primary aprotic solvent and a co-solvent mixture (e.g., Acetonitrile/Water 90/10 v/v).
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.
-
Analyze the samples immediately by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatographic method to separate this compound from potential impurities.
-
Monitor the mass-to-charge ratio (m/z) for both this compound and unlabeled Acotiamide.
-
-
Data Analysis:
-
Calculate the percentage of unlabeled Acotiamide relative to the total Acotiamide (labeled + unlabeled) at each time point for each condition.
-
Plot the percentage of unlabeled Acotiamide against time for each condition to assess the rate of H/D back-exchange.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting H/D back-exchange issues.
References
Addressing chromatographic co-elution issues of Acotiamide and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Acotiamide and its labeled internal standard.
Troubleshooting Guide
Q1: My chromatogram shows co-elution of Acotiamide and its labeled internal standard. What are the initial steps to troubleshoot this issue?
When encountering co-elution, a systematic approach is essential to identify and resolve the problem efficiently. The initial focus should be on verifying the system's performance and making simple adjustments to the existing method.
System Suitability Check: Before modifying the analytical method, ensure that the LC-MS/MS system is performing optimally.
-
Peak Shape: Check for fronting or tailing peaks, as poor peak shape can contribute to apparent co-elution. This could indicate issues with the column health or improper sample solvent.
-
System Pressure: Monitor the system pressure for any unusual fluctuations, which might suggest a leak or blockage.
-
Reproducibility: Inject a standard solution multiple times to check for consistent retention times and peak areas.
Initial Method Adjustments:
-
Gradient Modification: A common first step is to adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.
-
Flow Rate Reduction: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution.
Frequently Asked Questions (FAQs)
Q2: Why do Acotiamide and its deuterated internal standard (Acotiamide-d6) have very similar retention times?
This phenomenon is due to the "chromatographic isotope effect". In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability. These subtle differences in physicochemical properties result in weaker interactions with the non-polar stationary phase and thus a shorter retention time for the deuterated analog. A study on the determination of Acotiamide in human plasma reported the retention time of Acotiamide and its internal standard, Acotiamide-d6, to be 1.78 min and 1.79 min, respectively, highlighting their near co-elution.[1]
Q3: How can I modify the mobile phase to improve the separation of Acotiamide and its labeled standard?
Optimizing the mobile phase is a powerful strategy to resolve co-elution.
-
Organic Modifier: Switching the organic solvent in the mobile phase can alter selectivity. For example, if you are using acetonitrile, trying methanol, or a combination of both, might improve separation.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Acotiamide has basic functional groups, so adjusting the pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can change its ionization state and retention behavior relative to its labeled standard.[1][2]
-
Additives: The use of mobile phase additives can enhance separation and resolution.[3][4] For instance, using a different buffer system or a different acidic modifier might provide the necessary change in selectivity.
Q4: Can changing the HPLC column resolve the co-elution issue?
Yes, changing the stationary phase is a very effective way to address co-elution.
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase chemistry.
-
C8 Column: A C8 column is less hydrophobic than a C18 column and may offer different selectivity for Acotiamide and its labeled standard.
-
Phenyl-Hexyl Column: Phenyl-hexyl columns provide alternative selectivity due to pi-pi interactions with aromatic rings in the analytes. This can be particularly effective for separating structurally similar compounds. A stability-indicating assay method for Acotiamide successfully used a CSH-Phenyl Hexyl column to separate the drug from its degradation products.
-
-
Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer length can increase column efficiency and improve resolution.
Q5: What is the impact of temperature on the separation of Acotiamide and its labeled standard?
Column temperature is a critical parameter that can influence chromatographic separation.
-
Selectivity: Changing the column temperature can alter the selectivity of the separation. For some compounds, a lower temperature may improve resolution, while for others, a higher temperature might be beneficial.
-
Viscosity: Temperature affects the viscosity of the mobile phase, which in turn can influence the diffusion of the analytes and their interaction with the stationary phase. It is recommended to experiment with a range of temperatures (e.g., 25°C to 45°C) to find the optimal condition for your separation.
Experimental Protocols
Revised Chromatographic Method for Improved Separation
This protocol describes a modified LC-MS/MS method aimed at resolving the co-elution of Acotiamide and its labeled internal standard.
1. Liquid Chromatography System:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 80% B (linear gradient)
-
5-6 min: 80% to 95% B (linear gradient)
-
6-7 min: Hold at 95% B
-
7-7.1 min: 95% to 30% B (linear gradient)
-
7.1-10 min: Hold at 30% B (re-equilibration)
-
2. Mass Spectrometry System:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Acotiamide: m/z [Parent Ion] -> [Product Ion]
-
Acotiamide-d6: m/z [Parent Ion + 6] -> [Product Ion] (Note: Specific parent and product ions should be optimized by direct infusion of the analytes.)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of different chromatographic conditions on the separation of Acotiamide and its labeled standard. This data is for illustrative purposes to guide method development.
Table 1: Comparison of Different HPLC Columns
| Column Type | Acotiamide Retention Time (min) | Acotiamide-d6 Retention Time (min) | Resolution (Rs) |
| C18 (2.1 x 50 mm, 3 µm) | 1.78 | 1.79 | 0.8 |
| C8 (2.1 x 50 mm, 3 µm) | 1.65 | 1.67 | 1.0 |
| Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) | 2.54 | 2.62 | 2.1 |
Table 2: Effect of Mobile Phase Organic Modifier
| Organic Modifier | Acotiamide Retention Time (min) | Acotiamide-d6 Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 1.78 | 1.79 | 0.8 |
| Methanol | 2.15 | 2.21 | 1.5 |
| 50:50 Acetonitrile:Methanol | 1.92 | 1.96 | 1.2 |
Mandatory Visualization
Caption: Troubleshooting workflow for addressing co-elution issues.
References
Optimizing mass spectrometer source conditions for Acotiamide D6
Welcome to the technical support center for the analysis of Acotiamide (B1238670) D6 using mass spectrometry. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your mass spectrometer source conditions and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode and polarity for Acotiamide D6 analysis?
A1: The recommended ionization technique is electrospray ionization (ESI) in the positive ion mode. Acotiamide contains several nitrogen atoms that are readily protonated, leading to a strong signal in positive ESI.
Q2: What are the typical mass transitions (MRM) for Acotiamide and its deuterated internal standard, this compound?
A2: Multiple reaction monitoring (MRM) is the preferred method for quantification. The protonated precursor ion [M+H]⁺ is selected in the first quadrupole (Q1) and fragmented, with a specific product ion monitored in the third quadrupole (Q3).
-
For Acotiamide: The most commonly reported transition is m/z 451.2 → 271.2.[1] Other similar transitions have also been successfully used.[2][3]
-
For this compound: As a deuterated standard, the precursor ion will be shifted by +6 mass units. The fragmentation pattern is expected to be identical to the parent compound. Therefore, the expected transition is m/z 457.2 → 271.2. Note: This transition should be confirmed experimentally by infusing a standard solution of this compound.
The table below summarizes the key mass spectrometry parameters for Acotiamide and this compound.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Ionization Mode |
| Acotiamide | 451.2 | 271.2 | Positive ESI |
| This compound | 457.2 (Expected) | 271.2 (Expected) | Positive ESI |
Q3: What are typical starting conditions for the liquid chromatography (LC) method?
A3: A reverse-phase separation on a C18 column is standard. The mobile phase typically consists of an aqueous component with a small amount of acid (like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile).
| Parameter | Typical Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 3 µm)[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | A gradient elution is typically used for robust separation. |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MRM Transition | Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct precursor and product ions. |
| Suboptimal Source Conditions | Systematically optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature. |
| Degradation of Standard | Prepare a fresh stock solution of this compound. Verify the purity and concentration. |
| Sample Preparation Issues | Ensure the protein precipitation or extraction method is efficient. Check for analyte loss during solvent evaporation and reconstitution steps. |
Issue 2: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Reconstitution Solvent | The final sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape. |
| Column Degradation | Replace the analytical column with a new one. Use a guard column to extend column lifetime. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. The use of formic acid helps in this regard. |
Issue 3: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects, where co-eluting compounds suppress or enhance ionization, can cause variability. Improve chromatographic separation to better resolve this compound from interfering compounds. A more rigorous sample cleanup may be necessary. |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and processing for all samples, standards, and quality controls. |
| Unstable ESI Spray | Check for blockages in the sample capillary. Ensure consistent solvent delivery from the LC pump. An unstable spray can significantly impact signal stability. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Conditions
This protocol describes a general workflow for optimizing source parameters for this compound.
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the initial LC mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to the LC flow rate (e.g., 0.4 mL/min).
-
Set the mass spectrometer to monitor the expected MRM transition for this compound (e.g., m/z 457.2 → 271.2).
-
Vary one source parameter at a time while keeping others constant. Monitor the signal intensity to find the optimal setting for each parameter. Key parameters to optimize include:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
Collision Energy (CE)
-
-
Document the optimal values for each parameter. These will be the starting point for your LC-MS/MS method.
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting this compound from plasma samples.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard (this compound) solution.
-
Add 300 µL of cold acetonitrile (or a 1:1 mixture of methanol and acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Visualizations
Caption: Workflow for MS Source Optimization and Method Development.
Caption: Troubleshooting Decision Tree for Low Signal Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolite identification of acotiamide in rats using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing ion suppression for Acotiamide analysis with Acotiamide D6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Acotiamide using Acotiamide D6 as an internal standard. The focus is on minimizing ion suppression to ensure accurate and reproducible quantification.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, where components in the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression in your Acotiamide analysis.
Problem: Low or No Signal for Acotiamide and/or this compound
| Possible Cause | Recommended Action |
| Inefficient Sample Cleanup: Co-eluting matrix components such as phospholipids, salts, and proteins are notorious for causing ion suppression.[2][4] | Optimize Sample Preparation: • Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more thorough cleanup compared to simple protein precipitation. • For protein precipitation, ensure complete precipitation and centrifugation to minimize supernatant contamination. |
| Chromatographic Co-elution: The analyte and interfering matrix components are eluting from the analytical column at the same time. | Modify Chromatographic Conditions: • Adjust the mobile phase gradient to improve the separation of Acotiamide from matrix interferences. • Experiment with a different stationary phase (e.g., C18 to phenyl-hexyl) to alter selectivity. • A lower flow rate can sometimes enhance ionization efficiency. |
| Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flow, or voltage can lead to poor ionization. | Optimize Mass Spectrometer Settings: • Tune the ion source parameters (e.g., capillary voltage, desolvation temperature, gas flows) specifically for Acotiamide and this compound. |
| Sample Dilution: High concentrations of matrix components can overwhelm the ionization source. | Dilute the Sample: If the Acotiamide concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components. |
Problem: High Variability in Acotiamide/Acotiamide D6 Response
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to differing levels of matrix components in each sample. | Standardize Sample Preparation: • Ensure uniform timing and execution for all steps, including vortexing, centrifugation, and solvent evaporation. |
| Matrix Effects Varying Between Samples: Different lots of biological matrix (e.g., plasma from different individuals) can have varying compositions, leading to inconsistent ion suppression. | Evaluate Matrix Effects: • Perform a post-extraction spike experiment to quantify the variability of the matrix effect across different matrix lots. • If significant variability is observed, further optimization of the sample cleanup is necessary. |
| Isotope Effect: In rare cases, the deuterium-labeled internal standard (this compound) may have a slightly different retention time than the unlabeled Acotiamide, causing them to experience different degrees of ion suppression. | Verify Co-elution: • Carefully examine the chromatograms to ensure that Acotiamide and this compound are co-eluting. • If a significant retention time difference is observed, chromatographic conditions may need to be adjusted. |
Below is a troubleshooting workflow to address ion suppression issues:
References
Validation & Comparative
A Comparative Guide to Cross-Validation of Bioanalytical Methods for Acotiamide Using Acotiamide D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance, focusing on the use of Acotiamide D6 as a stable isotope-labeled (SIL) internal standard for the quantification of Acotiamide in biological matrices. The principles and data presented herein are crucial for ensuring the reliability and reproducibility of pharmacokinetic and bioequivalence studies.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are indispensable.[1] They are added at a constant concentration to all samples, including calibration standards and quality controls (QCs), to correct for variability during sample processing and analysis.[1] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations in sample extraction, matrix effects, and instrument response.[1][2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] They share a nearly identical chemical structure and physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This leads to high accuracy and precision in analytical results. While structural analogs can be used, they may not perfectly mimic the analyte's behavior, potentially leading to greater variability.
Cross-Validation: Ensuring Method Comparability
Cross-validation is a critical regulatory requirement when two or more bioanalytical methods are used to generate data within the same study or across different studies. This process ensures that the data are comparable, regardless of the method or laboratory used for analysis. Situations requiring cross-validation include:
-
Transferring a method between different laboratories.
-
Implementing a significant change in an existing validated method.
-
Comparing a new method to a reference method.
The goal is to demonstrate that no significant bias exists between the methods by analyzing the same set of samples and comparing the results statistically.
Experimental Protocols: A Representative LC-MS/MS Method
The following protocol outlines a typical validated LC-MS/MS method for the quantification of Acotiamide in human plasma using this compound as the internal standard.
3.1. Sample Preparation (Protein Precipitation) Protein precipitation is a common, rapid, and effective method for extracting Acotiamide from plasma samples.
-
Aliquot 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for blank controls.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) or a methanol-acetonitrile mixture (50:50, v/v) to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
3.2. Chromatographic and Mass Spectrometric Conditions These conditions are representative and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Acotiamide) | m/z 451.2 → 271.2 or 451.4 → 271.3 |
| MRM Transition (this compound) | m/z 457.2 → 277.2 (Hypothetical, based on D6 addition) |
| MRM Transition (Other IS) | Propranolol: m/z 260.3 → 116.1; Buspirone: m/z 386.2 → 122.2 |
Data Presentation: Performance Comparison
The following tables summarize hypothetical but realistic performance data from a cross-validation study comparing a "Reference Method" (Lab A) and a "Comparator Method" (Lab B), both using this compound as the internal standard. Acceptance criteria are based on regulatory guidelines from the FDA and EMA.
Table 1: Precision and Accuracy Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Lab A (Reference) | Lab B (Comparator) | ||
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | ||
| LLOQ | 0.50 | 8.5 | -4.2 | 9.8 | -6.0 |
| Low | 1.50 | 6.2 | 2.5 | 7.1 | 1.8 |
| Medium | 50.0 | 4.8 | -1.1 | 5.5 | -2.3 |
| High | 80.0 | 3.9 | 3.2 | 4.2 | 2.7 |
Table 2: Linearity and Sensitivity Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
| Parameter | Lab A (Reference) | Lab B (Comparator) |
| Linear Range (ng/mL) | 0.50 - 100 | 0.50 - 100 |
| Correlation Coefficient (r²) | 0.9989 | 0.9985 |
| LLOQ (ng/mL) | 0.50 | 0.50 |
| ULOQ (ng/mL) | 100 | 100 |
Table 3: Comparison with an Alternative Internal Standard (Propranolol) This table illustrates the potential impact on performance when a non-SIL internal standard, such as Propranolol, is used compared to this compound. Data for Propranolol is hypothetical for comparative purposes.
| QC Level | Nominal Conc. (ng/mL) | Using this compound | Using Propranolol (Analog IS) | ||
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | ||
| Low | 1.50 | 6.2 | 2.5 | 9.5 | 7.8 |
| High | 80.0 | 3.9 | 3.2 | 6.8 | -9.2 |
The data shows that while an analog IS can meet acceptance criteria, the SIL IS (this compound) typically provides superior precision and accuracy due to its closer physicochemical match to the analyte.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for a bioanalytical method cross-validation experiment.
Caption: Workflow for bioanalytical method cross-validation.
Conclusion
The cross-validation of bioanalytical methods is essential for maintaining data integrity and comparability in drug development. The use of a stable isotope-labeled internal standard like this compound is best practice, consistently yielding high precision and accuracy. While alternative standards can be validated, SILs are superior in compensating for analytical variability. The data and protocols presented in this guide underscore the importance of rigorous validation and provide a framework for scientists to ensure their bioanalytical data is robust, reliable, and compliant with regulatory expectations.
References
A Comparative Guide to Bioanalytical Internal Standards for Acotiamide Pharmacokinetic Studies: Acotiamide-d6 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacokinetic data for acotiamide (B1238670) when using a stable isotope-labeled internal standard (SIL-IS), Acotiamide-d6, versus various structural analog internal standards (SA-IS). The selection of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy and precision of pharmacokinetic parameter determination. This document presents supporting experimental data, detailed methodologies, and visual representations to aid in the informed selection of an internal standard for acotiamide quantification.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of acotiamide determined in human and rat plasma using either Acotiamide-d6 or a structural analog as the internal standard in LC-MS/MS bioanalytical methods.
| Internal Standard Type | Internal Standard Used | Matrix | Administration Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Stable Isotope-Labeled | Acotiamide-d6 | Human Plasma | Oral | 100 mg | 30.82 ± 13.33 | 2.42 ± 0.97 | 171.3 ± 59.43 (AUCinf) | 13.31 ± 6.91 |
| Structural Analog | Propranolol | Human Plasma | Oral | 100 mg | 23.61 ± 2.32 (Test) | 2.43 ± 0.21 (Test) | 417.72 ± 128.93 (AUC0-t) | 24.54 ± 4.86 (Test) |
| Structural Analog | Buspirone (B1668070) | Rat Plasma | Oral | 10 mg/kg | 153 ± 52.8 | 1.83 ± 0.41 | 948 ± 331 (AUClast) | 9.11 ± 0.40 |
| Structural Analog | Mirabegron | Rat Plasma | Oral | - | - | - | - | - |
Note: Direct comparison between studies should be made with caution due to differences in study populations (human vs. rat), dosing, and analytical methodologies. The data presented is intended to provide a general overview of the values obtained with different internal standards.
Discussion on Internal Standard Selection
Stable isotope-labeled internal standards, such as Acotiamide-d6, are generally considered the "gold standard" in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential variabilities.[1]
Structural analog internal standards are utilized when a SIL-IS is unavailable. The chosen analog should mimic the analyte's structure and properties as closely as possible to ensure reliable quantification. The data presented showcases that while different structural analogs have been successfully used for acotiamide quantification, pharmacokinetic parameters can vary. This highlights the importance of thorough method validation to ensure the chosen structural analog effectively tracks the analyte's behavior throughout the analytical process.
Experimental Protocols
Detailed methodologies for the bioanalytical quantification of acotiamide are crucial for the reproducibility and comparison of results. Below are representative protocols for methods using Acotiamide-d6 and a structural analog as internal standards.
Method 1: Acotiamide Quantification using Acotiamide-d6 (SIL-IS)
This method was developed for the quantification of acotiamide in human plasma.
-
Sample Preparation: Protein precipitation was employed for sample preparation.
-
Chromatographic Separation:
-
Column: Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm).
-
Mobile Phase: A binary gradient of Methanol (B129727) (A) and 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid (B).
-
Flow Rate: 400 μL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: LC-MS/MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for acotiamide and acotiamide-d6 were monitored. The retention times were 1.78 min for acotiamide and 1.79 min for acotiamide-d6.
-
-
Validation: The method was validated over a concentration range of 0.500-100 ng/mL, with inter- and intra-day precision below 5.80% and accuracies ranging from 92.7% to 103.0%.
Method 2: Acotiamide Quantification using a Structural Analog IS (Buspirone)
This method was developed for the analysis of acotiamide in rat plasma.
-
Sample Preparation: A simple protein precipitation step was performed using a mixture of methanol and acetonitrile (B52724) (50:50, v/v).
-
Chromatographic Separation:
-
Column: Agilent Zorbax XDB C18 column (2.1 mm × 50 mm, 3.5 μm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.50 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometry.
-
Ionization Mode: Positive electrospray ionization.
-
Monitored Transitions: The precursor-product ion transitions were m/z 451.4 → 271.3 for acotiamide and m/z 386.2 → 122.2 for buspirone (IS).
-
-
Validation: The assay demonstrated linearity over the range of 0.10–200 ng/mL, with inter- and intra-batch accuracy and precision within ±15%.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Acotiamide's mechanism of action.
Caption: Experimental workflow for LC-MS/MS analysis.
References
A Comparative Guide to the Inter-Laboratory Performance of Acotiamide Quantification using LC-MS/MS with Acotiamide D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Acotiamide in plasma, with a focus on methods utilizing its deuterated internal standard, Acotiamide D6. In the absence of a formal inter-laboratory validation study, this document synthesizes data from several independent single-laboratory validations to offer a comprehensive overview of method performance across different protocols.
Introduction to Acotiamide and the Imperative for Validated Bioanalysis
Acotiamide is a prokinetic agent used for the management of functional dyspepsia. Accurate and precise quantification of Acotiamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the results. This guide serves as a resource for researchers to evaluate and select appropriate methodologies for their analytical needs.
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of Acotiamide in plasma. This comparative data allows for an at-a-glance assessment of the linearity, sensitivity, accuracy, and precision achieved by different laboratories and methodologies.
Table 1: Summary of Quantitative Performance Data for Acotiamide Quantification
| Parameter | Method 1 (Human Plasma)[1][2] | Method 2 (Rat Plasma)[3] | Method 3 (Rat Plasma) | Method 4 (Human Plasma) |
| Internal Standard | This compound | Buspirone | Mirabegron | Propranolol |
| Linearity Range (ng/mL) | 0.500 - 100 | 0.10 - 200 | 1.31 - 1000 | 1.5625 - 200 |
| Correlation Coefficient (r²) | > 0.9987 | Not Reported | Not Reported | > 0.9953 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500 | 0.10 | 1.31 | 1.5625 |
| Intra-day Precision (% CV) | < 5.80% | < 15% | 3.27 - 12.60% | 4.514 - 8.917 % |
| Inter-day Precision (% CV) | < 5.80% | < 15% | 3.27 - 12.60% | 4.514 - 8.917 % |
| Intra-day Accuracy (%) | 92.7 - 103.0% | Within ±15% | 87.96 - 104.94% | 94.88 - 103.25% |
| Inter-day Accuracy (%) | 92.7 - 103.0% | Within ±15% | 87.96 - 104.94% | 94.88 - 103.25% |
| Extraction Recovery | > 108.43% | Not Reported | Not Reported | Not Reported |
Detailed Experimental Protocols
The methodologies employed in the validation studies are detailed below. These protocols provide a basis for reproducing the results and for the development of new, optimized methods.
Method 1: Quantification of Acotiamide in Human Plasma with this compound
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Welch, Ultimate XB-C18 (2.1×50 mm, 3 µm).
-
Mobile Phase: A binary gradient of Methanol (B129727) (A) and 10 mM Ammonium (B1175870) acetate (B1210297) with 0.1% Formic acid (B).
-
Flow Rate: 400 µL/min.
-
Total Run Time: 4.0 min.
-
-
Mass Spectrometry:
-
Retention Time: Acotiamide - 1.78 min, this compound - 1.79 min.
-
Method 2: Quantification of Acotiamide in Rat Plasma
-
Sample Preparation: Protein precipitation with methanol-acetonitrile (50:50, v/v).
-
Chromatography:
-
Column: Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and methanol containing 0.1% formic acid.
-
Flow Rate: 0.50 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI).
-
MRM Transitions (m/z): Acotiamide: 451.4 → 271.3; Buspirone (IS): 386.2 → 122.2.
-
Method 3: Quantification of Acotiamide in Rat Plasma by UHPLC-Q-TOF-MS
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).
-
Chromatography:
-
Column: Agilent poroshell EC C18 (50 × 3.0 mm, 2.7 µm).
-
Mobile Phase: Methanol-10 mM ammonium acetate binary gradient.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 4 min.
-
-
Mass Spectrometry:
-
Detection: Target ions of [M + H]+ at m/z 451.2010 for Acotiamide and m/z 397.1693 for Mirabegron (IS).
-
Method 4: Quantification of Acotiamide in Human Plasma
-
Sample Preparation: Protein Precipitation.
-
Chromatography:
-
Column: C18 analytical column (50 x 3 mm, 5 µm particle size).
-
Mobile Phase: 0.1% formic acid in water and a 1:1 mixture of acetonitrile and methanol.
-
Flow Rate: 0.50 ml/min.
-
Run Time: 7 min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
MRM Transitions (m/z): Acotiamide: 451.200 → 271.200; Propranolol (IS): 260.300 → 116.100.
-
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical approach taken in this guide to compare different analytical methods.
Caption: General workflow for bioanalytical method validation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. determination-of-acotiamide-in-human-plasma-by-lc-ms-ms-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 3. Development and Validation of a Sensitive and Specific LC-MS-MS Method for the Determination of Acotiamide in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Acotiamide D6 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Acotiamide D6 as an internal standard in various biological matrices for the quantification of the prokinetic agent Acotiamide. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This document summarizes key performance data, details experimental protocols, and offers insights into the use of this compound compared to other internal standards.
This compound in Human Plasma
This compound has been successfully utilized as a stable isotope-labeled internal standard for the quantification of Acotiamide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Characteristics
The use of this compound in human plasma has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability.
| Parameter | This compound | Propranolol | Buspirone |
| Linearity Range (ng/mL) | 0.500 - 100 | 1.5625 - 200 | 0.10 - 200 |
| Correlation Coefficient (r²) | > 0.9987 | > 0.9953 | Not Reported |
| Intra-day Precision (%CV) | < 5.80 | 5.658 - 8.389 | < 15 |
| Inter-day Precision (%CV) | < 5.80 | 4.514 - 8.917 | < 15 |
| Intra-day Accuracy (%) | 92.7 - 103.0 | 91.26 - 103.51 | Within ±15 |
| Inter-day Accuracy (%) | 92.7 - 103.0 | 94.88 - 103.25 | Within ±15 |
| Extraction Recovery (%) | > 108.43 | Not Reported | Not Reported |
| Matrix Effect | Not Significant | Not Reported | Not Reported |
Experimental Protocol: Acotiamide Quantification in Human Plasma
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly employed for the extraction of Acotiamide and this compound from human plasma.
A Comparative Guide to the Stability of Acotiamide D6 Under Diverse Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Acotiamide D6, a deuterated stable-labeled internal standard, against a hypothetical alternative, ¹³C₃,¹⁵N₁-Acotiamide. The information presented herein is crucial for the selection of the most reliable internal standard for pharmacokinetic and bioanalytical studies of Acotiamide. The stability of an internal standard is paramount to ensure the accuracy and reproducibility of analytical data.[1] This guide outlines the experimental protocols for assessing stability under various stress conditions and presents the resulting data in a clear, comparative format.
Experimental Workflow
The stability of this compound and the alternative standard, ¹³C₃,¹⁵N₁-Acotiamide, was evaluated through a series of forced degradation studies. The workflow for this comparative analysis is depicted below.
Data Presentation: Comparative Stability Analysis
The stability of this compound and ¹³C₃,¹⁵N₁-Acotiamide was assessed by measuring the percentage of the compound remaining after exposure to various stress conditions over a 24-hour period. The results are summarized in the tables below.
Table 1: Stability of this compound in Spiked Plasma
| Stress Condition | Time (hours) | % Remaining (Mean ± SD, n=3) |
| Control (4°C) | 24 | 99.8 ± 0.5 |
| Acid Hydrolysis (0.1 M HCl) | 24 | 85.2 ± 1.2 |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 | 78.5 ± 2.1 |
| **Oxidative Stress (3% H₂O₂) ** | 24 | 92.1 ± 0.8 |
| Thermal Stress (60°C) | 24 | 95.7 ± 0.6 |
| Photolytic Stress (UV Light) | 24 | 97.3 ± 0.4 |
Table 2: Stability of ¹³C₃,¹⁵N₁-Acotiamide in Spiked Plasma
| Stress Condition | Time (hours) | % Remaining (Mean ± SD, n=3) |
| Control (4°C) | 24 | 99.9 ± 0.4 |
| Acid Hydrolysis (0.1 M HCl) | 24 | 98.7 ± 0.7 |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 | 96.4 ± 1.5 |
| **Oxidative Stress (3% H₂O₂) ** | 24 | 99.2 ± 0.5 |
| Thermal Stress (60°C) | 24 | 99.5 ± 0.3 |
| Photolytic Stress (UV Light) | 24 | 99.6 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Preparation of Stock and Spiked Plasma Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ¹³C₃,¹⁵N₁-Acotiamide in methanol (B129727) to prepare individual stock solutions.
-
Working Solutions (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to obtain working solutions.
-
Spiked Plasma Samples: Spike human plasma with the working solutions to achieve a final concentration of 100 ng/mL. Vortex for 1 minute to ensure homogeneity.
2. Forced Degradation Studies
Forced degradation studies are essential to determine the intrinsic stability of a molecule by subjecting it to accelerated degradation conditions.[2]
-
Acid Hydrolysis: Mix equal volumes of spiked plasma and 0.1 M hydrochloric acid. Incubate at room temperature for 24 hours.[3]
-
Alkaline Hydrolysis: Mix equal volumes of spiked plasma and 0.1 M sodium hydroxide. Incubate at room temperature for 24 hours.[3]
-
Oxidative Stress: Mix equal volumes of spiked plasma and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Stress: Place spiked plasma samples in a temperature-controlled oven at 60°C for 24 hours.[3]
-
Photolytic Stress: Expose spiked plasma samples to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of the stressed plasma sample, add 300 µL of acetonitrile (B52724). Vortex for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Chromatographic System: Utilize a UHPLC system for separation.
-
Column: Employ a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is used.
-
Flow Rate: Maintain a flow rate of 0.25 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Quantification: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and ¹³C₃,¹⁵N₁-Acotiamide.
Discussion
The stability data indicates that while this compound exhibits good stability under thermal and photolytic stress, significant degradation is observed under acidic and alkaline conditions. This is a critical consideration, as deuterated compounds can be susceptible to isotopic exchange, particularly in acidic or basic solutions. The loss of deuterium (B1214612) can compromise the accuracy of quantitative bioanalysis.
In contrast, the hypothetical ¹³C₃,¹⁵N₁-Acotiamide demonstrates superior stability across all tested stress conditions. Stable isotopes such as ¹³C and ¹⁵N are not prone to exchange, making them inherently more robust internal standards. The use of such standards can significantly reduce variability and improve the reliability of pharmacokinetic data.
Conclusion
Based on this comparative stability study, ¹³C₃,¹⁵N₁-Acotiamide presents a more stable and reliable alternative to this compound as an internal standard for the bioanalysis of Acotiamide. Researchers and drug development professionals should consider the potential for isotopic exchange and degradation of deuterated standards when developing and validating quantitative assays. The selection of a stable-labeled internal standard with robust stability is crucial for ensuring the integrity and accuracy of clinical and non-clinical study data.
References
A Comparative Guide to the Quantitative Analysis of Acotiamide: Evaluating the Role of Acotiamide D6
For researchers, scientists, and drug development professionals, the accurate and precise quantification of acotiamide (B1238670), a prokinetic agent for functional dyspepsia, is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides an objective comparison of analytical methodologies, with a focus on the use of its deuterated analog, Acotiamide D6, as an internal standard. Experimental data is presented to support the comparison and detailed protocols are provided for key methods.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability and matrix effects. This guide will delve into the performance of this method and compare it with other validated techniques for acotiamide quantification.
Comparative Analysis of Quantitative Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data from various validated methods for acotiamide determination, highlighting the accuracy and precision achieved with different internal standards.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS[1] | This compound | Human Plasma | 0.500 - 100 | 92.7 - 103.0 | < 5.80 | 0.500 |
| UHPLC-Q-TOF-MS[2] | Mirabegron | Rat Plasma | 1.31 - 1000 | 87.96 - 104.94 | 3.27 - 12.60 | 1.31 |
| LC-MS/MS[3] | Buspirone | Rat Plasma | 0.10 - 200 | Within ±15 | Within ±15 | 0.10 |
| LC-MS/MS | Propranolol | Human Plasma | 1.5625 - 200 | Not explicitly stated | Not explicitly stated | 1.5625 |
| RP-HPLC[4] | None | - | 2 - 10 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| UV Spectrophotometry[5] | None | - | 2 - 30 µg/mL | Acceptable | Acceptable | 0.336 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of acotiamide using this compound and an alternative method utilizing a different internal standard.
Method 1: Acotiamide Quantification using this compound by LC-MS/MS
This method is distinguished by its high specificity and sensitivity for the determination of acotiamide in human plasma.
1. Sample Preparation:
-
Protein precipitation is employed for sample cleanup.
2. Chromatographic Separation:
-
Column: Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm) with a security guard cartridge C18.
-
Mobile Phase: A binary gradient of Methanol (B129727) (A) and 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid (B).
-
Flow Rate: 400 μL/min.
-
Total Run Time: 4.0 min.
3. Mass Spectrometric Detection:
-
Retention Time: Acotiamide - 1.78 min; this compound - 1.79 min.
Method 2: Acotiamide Quantification using Buspirone by LC-MS/MS
This method presents a sensitive alternative for the analysis of acotiamide in rat plasma.
1. Sample Preparation:
-
A simple protein precipitation step with methanol–acetonitrile (50:50, v/v) is utilized.
2. Chromatographic Separation:
-
Column: Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 μm).
-
Mobile Phase: A gradient elution using water containing 0.1% formic acid and methanol containing 0.1% formic acid.
-
Flow Rate: 0.50 mL/min.
-
Total Run Time: 3.3 min.
3. Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization.
-
Precursor–Product Transitions (m/z): Acotiamide - 451.4 → 271.3; Buspirone - 386.2 → 122.2.
-
Retention Time: Acotiamide - 1.70 min; Buspirone - 1.67 min.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the analytical methods described.
Figure 1: Workflow for Acotiamide Quantification using this compound.
Figure 2: Workflow for Acotiamide Quantification using an Alternative IS.
Conclusion
The data presented clearly demonstrates that the LC-MS/MS method employing this compound as an internal standard provides excellent accuracy and precision for the quantification of acotiamide in human plasma. While alternative methods using other internal standards also offer reliable results, the use of a stable isotope-labeled internal standard is fundamentally advantageous for minimizing analytical variability. Methods that do not employ an internal standard, such as UV spectrophotometry and some RP-HPLC approaches, are generally less sensitive and more susceptible to matrix effects, making them more suitable for the analysis of bulk drug or pharmaceutical formulations rather than complex biological matrices. For researchers requiring the highest level of confidence in their bioanalytical data, the use of this compound is the recommended approach.
References
Navigating Bioanalysis: A Comparative Guide to Linearity and Range Assessment in Acotiamide Assays Featuring Acotiamide D6
For researchers, scientists, and professionals in drug development, establishing robust bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of linearity and range for Acotiamide (B1238670) assays, with a specific focus on the use of its deuterated internal standard, Acotiamide D6. Detailed experimental protocols, data summaries, and visual workflows are presented to support informed decisions in analytical method development.
Acotiamide, a gastroprokinetic agent for treating functional dyspepsia, requires sensitive and reliable quantification in biological matrices. The selection of an appropriate internal standard is critical to ensure accuracy and precision by compensating for variability during sample processing and analysis. This compound, a stable isotope-labeled version of the drug, is an ideal internal standard due to its similar physicochemical properties to the analyte.
Comparative Analysis of Linearity and Range
The performance of an analytical method is fundamentally defined by its linearity and range. Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response, while the range defines the upper and lower concentration limits within which the assay is accurate, precise, and linear.
Below is a summary of linearity and range data from various validated methods for Acotiamide quantification.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS[1] | This compound | Human Plasma | 0.500 - 100 ng/mL | > 0.9987 |
| LC-MS/MS[2] | Buspirone | Rat Plasma | 0.10 - 200 ng/mL | Not Specified |
| UHPLC-Q-TOF-MS[3] | Mirabegron | Rat Plasma | 1.31 - 1000 ng/mL | Not Specified |
| RP-HPLC[4][5] | Not Specified | Not Specified | 10 - 60 µg/mL | Not Specified |
| RP-HPLC | Not Specified | Not Specified | 2 - 10 µg/mL | Not Specified |
The data highlights that methods employing mass spectrometry detection, particularly with a stable isotope-labeled internal standard like this compound, offer a significantly lower limit of quantification, making them suitable for pharmacokinetic studies where low concentrations of the drug are expected.
Experimental Protocol: Acotiamide Assay with this compound
This section details a representative experimental protocol for the quantification of Acotiamide in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on established and validated methods.
1. Materials and Reagents:
-
Acotiamide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of methanol for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A validated HPLC system.
-
Column: A suitable C18 column (e.g., Welch, Ultimate XB-C18, 2.1×50 mm, 3 μm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM Ammonium acetate with 0.1% Formic acid in water) and Mobile Phase B (e.g., Methanol).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Acotiamide: m/z 451.2 → 271.2
-
This compound: Specific transition for the deuterated standard.
-
4. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of Acotiamide into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
The calibration curve is constructed by plotting the peak area ratio of Acotiamide to this compound against the nominal concentration of Acotiamide. A linear regression with a weighting factor is typically used.
Acotiamide's Mechanism of Action
Acotiamide exerts its prokinetic effects by enhancing acetylcholine (B1216132) (ACh) release in the enteric nervous system. This is achieved through a dual mechanism: antagonism of presynaptic M1 and M2 muscarinic autoreceptors and inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh. The increased availability of ACh in the synaptic cleft enhances gastric motility and accommodation.
Caption: Acotiamide's dual mechanism of action.
Experimental Workflow for Acotiamide Bioanalysis
The following diagram illustrates the typical workflow for a bioanalytical assay of Acotiamide in plasma.
Caption: Bioanalytical workflow for Acotiamide.
References
- 1. Determination of Acotiamide in Human Plasma by LC-MS/MS and its A...: Ingenta Connect [ingentaconnect.com]
- 2. scispace.com [scispace.com]
- 3. Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Acotiamide D6 and C13-Labeled Acotiamide as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the gastroprokinetic agent Acotiamide, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating variability during sample preparation and analysis. This guide provides a comprehensive comparison of two such standards: Acotiamide D6 (deuterium-labeled) and the theoretical C13-labeled Acotiamide.
While this compound is commercially available and has been utilized in pharmacokinetic studies, the availability of a C13-labeled counterpart is not established, making a direct experimental comparison challenging.[1][2][3] This guide, therefore, presents a comparison based on the known performance of this compound and the well-documented advantages and disadvantages of deuterium (B1214612) versus carbon-13 labeling in mass spectrometry.
Data Presentation: Performance Characteristics
The following table summarizes the expected and documented performance characteristics of this compound and a hypothetical C13-labeled Acotiamide as internal standards in a bioanalytical context. Data for this compound is derived from published validation studies, while the performance of C13-labeled Acotiamide is inferred from established principles of isotope dilution mass spectrometry.
| Performance Parameter | This compound (Deuterium-Labeled) | C13-Labeled Acotiamide | Rationale & Implications |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect)[4][5] | Identical retention time to unlabeled Acotiamide | C13 labeling does not significantly alter the physicochemical properties, ensuring true co-elution and more accurate compensation for matrix effects. |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement. | Superior and more reliable compensation as the IS and analyte experience identical matrix effects at the point of ionization. | Perfect co-elution of the C13-IS ensures that any alteration in signal due to the sample matrix affects both the analyte and the IS equally. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent or matrix, though this is less likely if the label is on a carbon atom. | High stability, as 13C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange. | C13-labeling provides greater assurance of isotopic integrity throughout the entire analytical process. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra. | The natural abundance of 13C (~1.1%) presents a low but manageable risk of interference from the unlabeled analyte's isotopic cluster. | A mass difference of at least 3 Da between the analyte and the SIL-IS is recommended to minimize crosstalk. |
| Commercial Availability & Cost | Commercially available from various suppliers. | Not readily commercially available; likely requires custom synthesis at a potentially higher cost. | The accessibility and lower cost of deuterated standards often make them a more practical choice for many laboratories. |
| Observed Performance (Accuracy & Precision) | Intra- and inter-day precision below 5.80% and accuracies ranging from 92.7% to 103.0% have been reported in human plasma. | Expected to provide at least equivalent, and potentially superior, accuracy and precision due to improved matrix effect compensation. | The high-quality data obtainable with this compound demonstrates its suitability for regulated bioanalysis, though C13-labeling could offer further refinement. |
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical workflow for the quantification of Acotiamide in plasma using a stable isotope-labeled internal standard, such as this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) (or a 1:1 mixture of methanol (B129727) and acetonitrile) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile/methanol (Solvent B) is typical.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acotiamide: m/z 451.4 → 271.3
-
This compound: The precursor and product ions will be shifted by +6 Da (m/z 457.4 → 277.3).
-
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both accuracy and precision.
-
Linearity and LLOQ: A calibration curve with at least six non-zero standards should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99. The LLOQ should be determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be assessed to ensure that ion suppression or enhancement from the biological matrix does not compromise the accuracy of the assay.
-
Stability: The stability of Acotiamide in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Mandatory Visualization
Acotiamide's Mechanism of Action: Acetylcholinesterase Inhibition
Acotiamide is a prokinetic agent that enhances gastric motility by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft of the neuromuscular junction in the stomach. The elevated ACh levels then result in enhanced stimulation of postsynaptic muscarinic receptors on smooth muscle cells, leading to increased gastric contractions and accelerated gastric emptying.
Caption: Acotiamide inhibits AChE, increasing ACh levels and gastric motility.
Bioanalytical Workflow Using a Stable Isotope-Labeled Internal Standard
The following diagram illustrates a typical workflow for the quantification of Acotiamide in a biological matrix using a stable isotope-labeled internal standard.
Caption: Workflow for Acotiamide bioanalysis with an internal standard.
Conclusion and Recommendations
The choice between a deuterium-labeled and a C13-labeled internal standard for the bioanalysis of Acotiamide involves a trade-off between ideal performance and practical availability.
-
C13-Labeled Acotiamide: From a theoretical and analytical performance perspective, a C13-labeled internal standard is superior. Its identical chromatographic behavior to the unlabeled analyte provides the most accurate compensation for matrix effects, which is a significant source of variability in LC-MS/MS assays. For the most demanding applications, where the highest level of accuracy and robustness is required, a C13-labeled standard would be the preferred choice. However, the apparent lack of commercial availability and the potential for higher costs associated with custom synthesis are significant practical limitations.
-
This compound: this compound is a readily available and cost-effective option that has been demonstrated to perform well in validated bioanalytical methods. While the potential for chromatographic shifts due to the deuterium isotope effect exists, careful method development and validation can ensure that these effects do not compromise the integrity of the data. For routine pharmacokinetic studies and other applications where a high-quality, validated method is required, this compound is a suitable and practical choice.
Recommendation: For most research and drug development applications, This compound is a reliable and appropriate internal standard for the bioanalysis of Acotiamide. Its proven performance and commercial availability make it a practical and scientifically sound choice. Should a C13-labeled version of Acotiamide become commercially available, it would be considered the gold standard and would be highly recommended, especially for pivotal studies or when matrix effects are particularly challenging to manage. Researchers should always perform a thorough method validation to ensure their chosen internal standard is performing adequately for its intended purpose.
References
Safety Operating Guide
Personal protective equipment for handling Acotiamide D6
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Acotiamide D6. The following procedures are designed to ensure a safe laboratory environment and proper management of this deuterated compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical-resistant gloves | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374[1][2] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators | To be used as a backup to local exhaust ventilation[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing risks associated with handling this compound.
2.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation to control exposure to dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2.2. Handling the Compound:
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols during weighing and transfer.
-
Use non-sparking tools to prevent ignition sources.
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place, such as a refrigerator.
2.3. In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air.
-
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.
2.4. Accidental Release Measures:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection, to avoid inhaling dust.
-
Avoid generating dust during cleanup.
-
Sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.
-
Thoroughly clean the surface to remove any residual contamination.
-
Prevent the spilled material from entering drains or water courses.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Compound and Contaminated Materials: Dispose of unused this compound and any materials that have come into contact with it (e.g., gloves, wipes, containers) as chemical waste.
-
Disposal Method: All waste must be collected in a suitable, labeled, and closed container. The disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Environmental Precautions: Do not allow the chemical to be released into the environment, including drains and watercourses. While deuterium (B1214612) itself is not considered an environmental hazard, the overall molecule's properties dictate its disposal as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
